Agistatin D
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJNTFPIOCKSTA-AVPPRXQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144096-47-9 | |
| Record name | Agistatin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Enigmatic Mechanism of Agistatin D: An Unresolved Tale in Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Agistatin D, a pyranacetal metabolite isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis. Despite this classification, a comprehensive, publicly available body of research detailing its precise mechanism of action remains elusive. This technical guide synthesizes the currently available information and highlights the significant knowledge gaps that present opportunities for future research.
Chemical Identity and Origin
This compound is a natural product with a distinct pyranacetal structure. Its discovery, along with related compounds Agistatin A, B, and E, was first reported in 1996 from the fungal strain FH-A 6239.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 144096-47-9 |
| Class | Pyranacetal |
| Origin | Fusarium sp. |
Postulated Mechanism of Action: An Unconfirmed Hypothesis
Commercial suppliers of this compound consistently label it as a cholesterol biosynthesis inhibitor. However, the specific molecular target within this complex pathway has not been publicly documented in detail. The extensive information available for statins, which inhibit HMG-CoA reductase, often overshadows the unique mechanism that this compound may possess.
It is plausible that this compound targets a different enzymatic step in the cholesterol synthesis pathway. Other fungal metabolites, for instance, have been shown to inhibit enzymes such as squalene synthase. Without dedicated mechanistic studies on this compound, its mode of action remains speculative.
Diagram 1: Potential, Unconfirmed Target Area for this compound in the Cholesterol Biosynthesis Pathway
Caption: Hypothetical targeting of the cholesterol biosynthesis pathway by this compound.
The Critical Knowledge Gap: A Call for Further Research
The primary challenge in providing an in-depth technical guide on this compound is the absence of publicly accessible primary research data. The seminal 1996 paper by Göhrt et al. in Liebigs Annalen, which first described the agistatins, is not widely available, and subsequent detailed mechanistic studies appear to be scarce.
To fully elucidate the mechanism of action of this compound, the following experimental data are required:
-
Enzyme Inhibition Assays: Identification of the specific enzyme in the cholesterol biosynthesis pathway that is inhibited by this compound.
-
Quantitative Inhibition Data: Determination of the IC₅₀ or Kᵢ values of this compound against its molecular target to understand its potency.
-
Cell-Based Assays: Quantification of the reduction in cholesterol levels in relevant cell lines upon treatment with this compound.
-
Experimental Protocols: Detailed methodologies of the assays used to determine the biological activity of this compound.
-
Signaling Pathway Analysis: Investigation into any downstream effects or modulation of signaling pathways resulting from the inhibition of cholesterol biosynthesis by this compound.
Diagram 2: Proposed Experimental Workflow for Elucidating this compound's Mechanism of Action
Caption: A proposed workflow for the comprehensive study of this compound's mechanism.
Conclusion
This compound presents as a potentially valuable molecule for researchers in the field of cholesterol metabolism and drug discovery. However, the lack of detailed, publicly available scientific literature on its mechanism of action is a significant impediment to its further development and application. The scientific community would greatly benefit from studies that address the fundamental questions surrounding its biological activity. Until such research is conducted and published, this compound will remain an enigmatic player in the landscape of cholesterol biosynthesis inhibitors.
Agistatin D: A Fungal Metabolite with Cholesterol-Lowering and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a naturally occurring pyranacetal, a class of organic compounds characterized by a specific heterocyclic structure. First isolated from a fungus of the Fusarium species, this compound has garnered scientific interest primarily for its inhibitory effects on cholesterol biosynthesis.[1][2][3] Additionally, this fungal metabolite has demonstrated antimicrobial properties, suggesting a broader potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and known mechanisms of action of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound possesses a unique and complex chemical architecture. Its formal chemical name is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| CAS Number | 144096-47-9 | [4] |
| Formal Name | (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one | [4] |
| SMILES | CCC1CC=C2C(C1O)(C(=O)C=CO2)O | [4] |
| InChI Key | JNJNTFPIOCKSTA-AVPPRXQKSA-N | [4] |
| Solubility | Soluble in Acetone and DMSO | [4] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability. | [2] |
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2][3] While the precise molecular target within this pathway has not been definitively elucidated in publicly available literature, its function is analogous to that of statins, a well-established class of cholesterol-lowering drugs.
Inhibition of Cholesterol Biosynthesis
The biosynthesis of cholesterol is a complex multi-step process that begins with acetyl-CoA. A key rate-limiting enzyme in this pathway is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. Statins exert their therapeutic effect by competitively inhibiting this enzyme. It is hypothesized that this compound may also target HMG-CoA reductase or another critical enzyme in the cholesterol synthesis cascade.
The general pathway of cholesterol biosynthesis is depicted below.
Antimicrobial Activity
This compound has also been reported to exhibit antimicrobial activity. However, detailed studies on its spectrum of activity and mechanism of action against microbial pathogens are limited. The pyranacetal core structure is found in various natural products with diverse biological activities, and it is plausible that this compound exerts its antimicrobial effects through mechanisms such as disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial signaling pathways. Further research is required to fully characterize its antimicrobial profile.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature, notably the work by Göhrt et al. (1996). For researchers interested in evaluating its biological activity, standard assays for cholesterol biosynthesis inhibition and antimicrobial susceptibility can be employed.
Cholesterol Biosynthesis Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory effect of a compound on cholesterol biosynthesis in a cell-based assay.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24-48 hours) to allow for effects on cholesterol synthesis.
-
Cell Lysis and Cholesterol Quantification: After incubation, the cells are washed and lysed. The total cholesterol content in the cell lysates is then determined using a commercially available cholesterol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits cholesterol synthesis by 50% (IC₅₀), providing a quantitative measure of its potency.
Conclusion and Future Directions
This compound is a promising natural product with well-documented inhibitory effects on cholesterol biosynthesis and potential antimicrobial activity. Its unique pyranacetal structure makes it an interesting lead compound for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular target of this compound within the cholesterol biosynthesis pathway, which would provide valuable insights for structure-activity relationship studies and the design of more potent and selective analogs. Furthermore, a thorough investigation of its antimicrobial spectrum and mechanism of action is warranted to explore its potential as an anti-infective agent. The development of efficient synthetic routes to this compound and its derivatives will also be crucial for enabling further preclinical and clinical investigations.
References
Agistatin D: A Technical Overview of a Putative Cholesterol Biosynthesis Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, quantitative data, and mechanism of action of Agistatin D is exceptionally limited. This document summarizes the currently available information and provides a broader context on the inhibition of cholesterol biosynthesis, using well-characterized inhibitors as illustrative examples.
Introduction to this compound
Known Biological Activity of this compound
The sole reported biological activity for this compound is its ability to inhibit cholesterol biosynthesis[1]. No quantitative data, such as IC50 or Ki values, have been published to indicate the potency of this inhibition. Furthermore, there is no information available regarding its selectivity for inhibiting cholesterol synthesis in mammalian cells versus other organisms, nor are there any reports on other potential biological activities, such as antifungal or cytotoxic effects.
The Cholesterol Biosynthesis Pathway: A Therapeutic Target
The cholesterol biosynthesis pathway is a complex, multi-step process that is essential for various cellular functions. It is a well-established target for therapeutic intervention, most notably for cardiovascular diseases. The pathway begins with acetyl-CoA and proceeds through numerous enzymatic steps to produce cholesterol. A critical rate-limiting enzyme in this pathway is HMG-CoA reductase.
Diagram: Simplified Cholesterol Biosynthesis Pathway and Point of Statin Inhibition
Caption: A simplified diagram of the cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by statins.
Quantitative Data for Cholesterol Biosynthesis Inhibitors (Statins as an Example)
Due to the absence of quantitative data for this compound, the following table presents representative IC50 values for various statins, a class of well-characterized HMG-CoA reductase inhibitors. This data is provided for illustrative purposes to demonstrate the range of potencies observed for inhibitors of this pathway.
| Compound (Statin) | Target Enzyme | IC50 (nM) | Cell Line/System |
| Atorvastatin | HMG-CoA Reductase | 8 | Rat Liver Microsomes |
| Simvastatin | HMG-CoA Reductase | 11 | Rat Liver Microsomes |
| Pravastatin | HMG-CoA Reductase | 44 | Rat Liver Microsomes |
| Rosuvastatin | HMG-CoA Reductase | 5.4 | Rat Liver Microsomes |
Note: IC50 values can vary depending on the assay conditions and the biological system used.
Experimental Protocol for Assessing Cholesterol Biosynthesis Inhibition
As no specific experimental protocol for this compound has been published, a general methodology for a cell-based cholesterol biosynthesis inhibition assay is provided below. This protocol is representative of how a compound like this compound might be tested.
Diagram: General Workflow for a Cholesterol Biosynthesis Inhibition Assay
Caption: A generalized workflow for a cell-based assay to measure the inhibition of cholesterol biosynthesis.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium until they reach a desired confluency.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period. A vehicle control (e.g., DMSO) and a positive control (e.g., a known statin) are included.
-
Radiolabeling: A radiolabeled precursor, typically [1-14C]-acetic acid, is added to the culture medium.
-
Incubation: The cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Total lipids are extracted using an appropriate organic solvent system (e.g., chloroform:methanol).
-
Separation of Cholesterol: The extracted lipids are concentrated and spotted on a thin-layer chromatography (TLC) plate. The different lipid classes are separated by developing the TLC plate in a suitable solvent system.
-
Quantification: The spot corresponding to cholesterol is identified (using a cholesterol standard) and scraped from the plate. The amount of radioactivity in the cholesterol spot is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of cholesterol synthesis at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by non-linear regression analysis.
Conclusion and Future Directions
This compound has been identified as a natural product from Fusarium sp. with potential as a cholesterol biosynthesis inhibitor. However, the lack of detailed scientific literature significantly limits our current understanding of its potency, mechanism of action, and therapeutic potential.
For researchers and drug development professionals, this compound represents a potential starting point for the development of new hypolipidemic agents. Further research is critically needed to:
-
Confirm the inhibitory activity of this compound and determine its IC50 value against cholesterol biosynthesis.
-
Identify the specific enzyme target(s) of this compound within the cholesterol biosynthesis pathway.
-
Elucidate its mechanism of inhibition (e.g., competitive, non-competitive).
-
Evaluate its selectivity and potential off-target effects.
-
Assess its efficacy in preclinical models.
Without such fundamental studies, the true biological activity and therapeutic relevance of this compound remain speculative.
References
Agistatin D as a cholesterol biosynthesis inhibitor
An In-Depth Technical Guide on Fungal Metabolites as Cholesterol Biosynthesis Inhibitors, Featuring Agistatin D
Introduction
Fungi represent a prolific source of bioactive secondary metabolites, many of which have been developed into essential human therapeutics. Within the realm of cardiovascular health, fungal metabolites have been particularly influential, yielding potent inhibitors of cholesterol biosynthesis. One such compound is this compound, a pyranacetal first isolated from a Fusarium species, which has been identified as an inhibitor of this critical metabolic pathway.[1][2] While the specific molecular target and inhibitory kinetics of this compound are not extensively detailed in publicly available scientific literature, its discovery underscores the continuing potential of fungal biodiversity in the search for novel therapeutic agents.
This technical guide provides an in-depth overview of the core principles and methodologies related to the inhibition of cholesterol biosynthesis by fungal metabolites. Given the limited specific data on this compound, this document will focus on two of the most well-characterized classes of fungal-derived cholesterol biosynthesis inhibitors: statins , which target HMG-CoA reductase, and zaragozic acids , which target squalene synthase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for well-known inhibitors, and visualizations of the key pathways and workflows involved in their study.
The Cholesterol Biosynthesis Pathway: A Prime Target for Inhibition
The synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. It begins with acetyl-CoA and proceeds through numerous enzymatic reactions. Two key regulatory enzymes in this pathway, HMG-CoA reductase and squalene synthase, have been the most successful targets for therapeutic intervention.
-
HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis.[3] Inhibition of HMGR leads to a significant reduction in endogenous cholesterol production.
-
Squalene Synthase (SQS): This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition at this point specifically blocks the flow of intermediates towards cholesterol without affecting other pathways that utilize FPP.
Below is a diagram illustrating the major steps in the cholesterol biosynthesis pathway and the points of inhibition for statins and squalene synthase inhibitors.
HMG-CoA Reductase Inhibitors: The Statin Class
Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[4] Their discovery revolutionized the treatment of hypercholesterolemia. The first statins were derived from fungal species, such as mevastatin from Penicillium citrinum and lovastatin from Aspergillus terreus.
Quantitative Data: In Vitro Inhibition of HMG-CoA Reductase
The potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against HMG-CoA reductase. The table below presents representative inhibitory values for several common statins.
| Statin | IC50 (nM) | Ki (nM) |
| Pravastatin | 44.1 | 250 |
| Simvastatin | 11.2 | - |
| Atorvastatin | 8.2 | - |
| Rosuvastatin | 5.4 | - |
| Fluvastatin | - | 28 |
| Cerivastatin | - | 10 |
| Mevastatin | 23 | 1.4 |
Data compiled from multiple sources.[5][6][7] Note that assay conditions can influence absolute values.
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
This protocol describes a common method for determining the inhibitory activity of a compound against HMG-CoA reductase by monitoring the oxidation of NADPH spectrophotometrically.
Materials:
-
Purified, recombinant catalytic domain of human HMG-CoA reductase
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT
-
NADPH solution (e.g., 400 µM final concentration)
-
HMG-CoA substrate solution (e.g., 400 µM final concentration)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
UV-compatible 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Prepare the reaction mixture in each well or cuvette. For a 200 µL final volume, combine:
-
Assay Buffer
-
4 µL of NADPH solution
-
1 µL of the test inhibitor at various concentrations (or solvent for control)
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 12 µL of the HMG-CoA substrate solution, followed immediately by 2 µL of the HMG-CoA reductase enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-20 seconds for 10-15 minutes. The rate of decrease corresponds to the rate of NADPH oxidation and thus, enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the solvent control and plot the results to calculate the IC50 value.
Squalene Synthase Inhibitors: The Zaragozic Acids
The zaragozic acids (also known as squalestatins) are a family of potent, competitive inhibitors of squalene synthase, first isolated from fungal cultures. They represent a more targeted approach to inhibiting cholesterol synthesis, as squalene synthase is the first enzymatic step exclusively committed to this pathway.
Quantitative Data: In Vitro Inhibition of Squalene Synthase
The zaragozic acids exhibit potent inhibition of squalene synthase, often in the nanomolar to picomolar range.
| Compound | IC50 | Target |
| Zaragozic Acid A | 6 µM | Acute hepatic cholesterol synthesis in mouse |
| Zaragozic Acid D | 100 nM | Bovine Farnesyl-protein transferase (FPTase) |
| Zaragozic Acid D2 | 100 nM | Farnesyl transferase |
Data from various sources.[8][9][10] Note that targets and assay conditions may vary.
Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay
This protocol outlines a general method for measuring squalene synthase activity, which can be adapted for inhibitor screening. The assay typically involves a radiolabeled substrate.
Materials:
-
Rat liver microsomes (as a source of squalene synthase)
-
Assay Buffer (e.g., potassium phosphate buffer with MgCl2, KF, and a reducing agent like DTT)
-
NADPH
-
[³H]Farnesyl pyrophosphate (radiolabeled substrate)
-
Test inhibitor compound
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare microsomal fractions from rat liver as the enzyme source.
-
In a reaction tube, combine the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Add the microsomal enzyme preparation to the reaction tubes and pre-incubate.
-
Initiate the reaction by adding the [³H]Farnesyl pyrophosphate substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products (including [³H]squalene) using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of [³H]squalene formed using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor to determine the IC50 value.
General Experimental Workflow
The process of identifying and characterizing a novel cholesterol biosynthesis inhibitor like this compound from a natural source typically follows a structured workflow.
Conclusion
While specific biochemical data for this compound remains to be fully elucidated, its existence highlights the value of fungi as a source for novel cholesterol biosynthesis inhibitors. The well-established mechanisms of action and extensive data available for other fungal metabolites, such as the statins and zaragozic acids, provide a robust framework for the evaluation of new compounds. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the discovery and development of the next generation of lipid-lowering agents. Further investigation into compounds like this compound may reveal novel mechanisms or scaffolds for inhibiting cholesterol synthesis, ultimately contributing to the management of cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Crystal structure of human cystatin D, a cysteine peptidase inhibitor with restricted inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mevastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
Preliminary Studies on Agistatin D's Therapeutic Potential: An In-depth Technical Guide
A Note to the Reader: As of late 2025, publicly available research on the therapeutic potential of Agistatin D is exceedingly limited. This compound is identified as a pyranacetal isolated from a Fusarium species and is known to inhibit cholesterol biosynthesis[1]. However, detailed preclinical data, including quantitative analyses of its therapeutic effects, specific mechanisms of action beyond cholesterol synthesis inhibition, and its impact on cellular signaling pathways, are not extensively documented in scientific literature.
To provide a comprehensive technical guide that aligns with the user's request for in-depth data on a cholesterol biosynthesis inhibitor, this document will focus on statins , a well-researched class of drugs that also inhibit cholesterol biosynthesis and have established therapeutic potential, including in oncology. The principles, experimental designs, and data presentation formats discussed herein for statins serve as a blueprint for the types of studies that would be necessary to elucidate the full therapeutic potential of this compound.
Introduction to Cholesterol Biosynthesis Inhibitors and their Therapeutic Applications
Cholesterol is a fundamental component of cell membranes and a precursor for steroid hormones and bile acids. The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions. Inhibitors of this pathway, such as statins, have been cornerstone therapies for hypercholesterolemia and cardiovascular disease for decades[2][3][4]. Statins act by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway[5][6][7].
Beyond their lipid-lowering effects, statins exhibit pleiotropic properties, including anti-inflammatory, antioxidant, and anti-proliferative effects[3][4][8]. These properties have led to investigations into their potential as anticancer agents. The anticancer mechanisms of statins are multifaceted and are thought to involve the depletion of downstream products of the mevalonate pathway, which are crucial for cancer cell proliferation, survival, and metastasis[9][10][11].
Quantitative Data on the Anti-Cancer Effects of Statins
The following tables summarize representative quantitative data on the cytotoxic and anti-proliferative effects of various statins on different cancer cell lines. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.
Table 1: In Vitro Cytotoxicity of Statins against Various Cancer Cell Lines
| Statin | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Reference |
| Simvastatin | MCF-7 (Breast Cancer) | MTT | 8.9 | 48 | [12] |
| Simvastatin | MDA-MB-231 (Breast Cancer) | MTT | 4.5 | 48 | [12] |
| Atorvastatin | DoTc2 4510 (Cervical Carcinoma) | Proliferation Assay | >40% inhibition at 50 µM | 48 | [8] |
| Lovastatin | Prostate Cancer Cells | Apoptosis Assay | Induces apoptosis | Not specified | [9] |
| Pitavastatin | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | Induces cell death | Not specified | [13] |
Table 2: Effects of Statins on Cell Cycle and Apoptosis Markers
| Statin | Cancer Cell Line | Effect | Marker | Change | Reference |
| Simvastatin | Tongue Squamous Cancer | Cell Cycle Regulation | p21, p27 | Upregulation | [9] |
| Lovastatin | Human Breast Carcinoma | Cell Cycle Regulation | p21 | Upregulation | [9] |
| Lovastatin | Human Breast Carcinoma | Cell Cycle Regulation | Cyclin D1 | Downregulation | [9] |
| Atorvastatin | Breast and Ovarian Cancer | Autophagy | LC3 | Activation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of cholesterol biosynthesis inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Simvastatin from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, or apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, BCL-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
The Mevalonate Pathway and Statin Inhibition
Caption: Inhibition of HMG-CoA reductase by statins in the mevalonate pathway.
Statin-Induced Anti-Cancer Signaling
Caption: Putative signaling cascade of statin-induced anti-cancer effects.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro assessment of an anti-cancer compound.
Conclusion and Future Directions for this compound
While this guide has focused on statins as a well-characterized class of cholesterol biosynthesis inhibitors, the presented data, protocols, and conceptual frameworks are directly applicable to the future investigation of this compound. To ascertain the therapeutic potential of this compound, a systematic preclinical evaluation is imperative. This would involve:
-
In vitro screening: Determining the cytotoxicity of this compound across a panel of cancer cell lines to identify sensitive cancer types and establish dose-response relationships.
-
Mechanism of action studies: Investigating the effects of this compound on cell cycle progression, apoptosis, and autophagy. This would also involve determining if its effects are solely due to cholesterol biosynthesis inhibition or if it possesses other off-target activities.
-
Signaling pathway analysis: Elucidating the specific signaling pathways modulated by this compound, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.
The discovery and characterization of novel natural products like this compound from fungal sources such as Fusarium species remain a promising avenue for identifying new therapeutic agents[14][15][16]. Rigorous preclinical studies, following the examples set by the extensive research on statins, will be crucial in determining whether this compound or other related pyranacetals can be developed into effective therapies for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Molecular Target of Agistatin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a definitive, publicly available study explicitly detailing the molecular target identification of Agistatin D has not been identified. However, based on its established function as a cholesterol biosynthesis inhibitor, this guide outlines a comprehensive strategy for the identification and validation of its most probable molecular target: 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). The following experimental protocols and data are presented as a detailed, actionable framework for researchers undertaking this investigation.
Introduction
This compound is a natural product known to inhibit the biosynthesis of cholesterol[1]. The cholesterol biosynthesis pathway is a critical cellular process, and its rate-limiting enzyme, HMG-CoA reductase, is a well-established target for a major class of cholesterol-lowering drugs, the statins. This guide provides a detailed technical framework to investigate the hypothesis that this compound exerts its biological activity through the direct inhibition of HMG-CoA reductase. The methodologies described herein encompass target identification using affinity-based proteomics, enzymatic activity assays for functional validation, and quantitative analysis of the putative interaction.
Proposed Molecular Target: HMG-CoA Reductase
The central hypothesis is that this compound directly binds to and inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This step is the primary point of regulation in the cholesterol biosynthesis pathway.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach is essential to robustly identify and validate the molecular target of this compound. The proposed workflow integrates affinity purification to isolate binding partners, mass spectrometry for protein identification, and enzymatic assays to confirm functional inhibition.
Figure 1: Proposed workflow for the identification and validation of this compound's molecular target.
Data Presentation: Quantitative Analysis of this compound Activity
Should experimental results support the hypothesis, the following tables provide a template for presenting the quantitative data derived from enzymatic and binding assays.
Table 1: Inhibition of HMG-CoA Reductase Activity by this compound
| Compound | Target Enzyme | IC50 (nM) [Hypothetical] | Assay Method |
| This compound | Human HMG-CoA Reductase | 150 | Spectrophotometric NADPH depletion |
| Pravastatin (Control) | Human HMG-CoA Reductase | 25 | Spectrophotometric NADPH depletion |
Table 2: Binding Affinity of this compound to HMG-CoA Reductase
| Ligand | Analyte | KD (nM) [Hypothetical] | Method |
| This compound | Recombinant Human HMG-CoA Reductase | 250 | Surface Plasmon Resonance (SPR) |
| Pravastatin (Control) | Recombinant Human HMG-CoA Reductase | 50 | Surface Plasmon Resonance (SPR) |
Detailed Experimental Protocols
Affinity Purification of this compound Binding Partners
This protocol describes the use of a biotinylated this compound probe to capture interacting proteins from a cell lysate.
5.1.1. Synthesis of Biotinylated this compound Probe
A derivative of this compound will be synthesized with a linker arm terminating in a biotin moiety. The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.
5.1.2. Preparation of Affinity Resin
-
Resuspend streptavidin-conjugated agarose beads in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Wash the beads three times with lysis buffer by centrifugation at 500 x g for 2 minutes and aspiration of the supernatant.
-
Incubate the washed beads with an excess of the biotinylated this compound probe for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound probe.
5.1.3. Protein Pull-down
-
Prepare a cell lysate from a relevant cell line (e.g., HepG2 human liver cancer cells) by sonication or douncing in lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Incubate 1-2 mg of total protein from the clarified lysate with the this compound-conjugated beads overnight at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with unconjugated streptavidin beads.
-
Wash the beads five times with wash buffer (lysis buffer with 0.1% NP-40) to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.
5.1.4. Protein Identification by Mass Spectrometry
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a human protein database to identify the bound proteins. Proteins significantly enriched in the this compound pull-down compared to the control are considered potential binding partners.
Figure 2: Workflow for affinity purification-mass spectrometry.
HMG-CoA Reductase Enzymatic Assay
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
5.2.1. Reagents
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, 2 mM DTT.
-
HMG-CoA Reductase: Purified recombinant human HMG-CoA reductase.
-
HMG-CoA (substrate): Prepare a stock solution in water.
-
NADPH: Prepare a fresh stock solution in assay buffer.
-
This compound: Prepare a stock solution in DMSO.
5.2.2. Assay Protocol
-
In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, HMG-CoA, and NADPH to each well.
-
Add 2 µL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Signaling Pathway Visualization
The proposed mechanism of action of this compound is the inhibition of the cholesterol biosynthesis pathway.
References
Unveiling the Pyranacetal Core of Agistatin D: A Technical Guide for Researchers
For Immediate Release
A detailed technical guide has been compiled to elucidate the structure and function of Agistatin D, a fungal metabolite with potential applications in drug development due to its inhibitory effects on cholesterol biosynthesis. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field, providing in-depth information on the compound's pyranacetal core, alongside available experimental data and proposed mechanisms of action.
This compound is a pyranacetal natural product first identified from a Fusarium species.[1][2] It has the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[3] The systematic name for this compound is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. This structure features a bicyclic system composed of a cyclohexane ring fused to a pyran ring, forming the core pyranacetal structure.
Core Structure and Properties
The foundational pyranacetal structure of this compound is a key determinant of its biological activity. The stereochemistry of the molecule, as indicated by its systematic name, is crucial for its interaction with biological targets.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 144096-47-9 |
| Systematic Name | (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one |
Biological Activity: Inhibition of Cholesterol Biosynthesis
This compound has been identified as an inhibitor of cholesterol biosynthesis.[1][2] This positions it as a molecule of interest for the development of new therapeutic agents targeting metabolic pathways. The primary mechanism of action for many cholesterol-lowering drugs, such as statins, is the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway.[3][4] While the specific target of this compound within this pathway has not been definitively elucidated in the available literature, its structural class as a pyranacetal suggests a potential for interaction with enzymatic active sites.
Further research is required to determine the precise mechanism and to quantify the inhibitory potency of this compound, for instance, by determining its IC₅₀ value against HMG-CoA reductase or other enzymes in the cholesterol biosynthesis pathway.
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not widely available in the public domain. The original isolation was reported from a Fusarium species.[1][2] A general workflow for the isolation of fungal metabolites such as this compound would typically involve the following steps:
General Isolation Workflow from Fusarium sp.
Caption: A generalized workflow for the isolation of this compound.
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectroscopic data are essential for the structural confirmation of this compound. While the definitive spectra from the original isolation are not readily accessible, the expected chemical shifts can be predicted based on the known structure. Researchers synthesizing or isolating this compound should perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry) to verify its identity and purity.
Signaling Pathway Context
This compound's role as a cholesterol biosynthesis inhibitor places it within the broader context of lipid metabolism regulation. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that is tightly regulated. The inhibition of this pathway, particularly at the level of HMG-CoA reductase, leads to a cascade of downstream effects, including the upregulation of LDL receptors and a subsequent decrease in plasma cholesterol levels.
Caption: Proposed inhibition of HMG-CoA reductase by this compound.
Future Directions
The pyranacetal structure of this compound presents a promising scaffold for medicinal chemistry efforts. Future research should focus on the total synthesis of this compound to enable the generation of analogs for structure-activity relationship (SAR) studies. Elucidating the precise molecular target and quantifying its inhibitory activity will be critical for advancing this compound as a potential therapeutic lead. Furthermore, exploring its effects on other cellular pathways could reveal additional biological activities.
References
- 1. Inhibitors of cholesterol biosynthesis. 6. trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of cholesterol biosynthesis. 1. trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, a novel series of HMG-CoA reductase inhibitors. 1. Effects of structural modifications at the 2- and 5-positions of the pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Agistatin D's Effect on Cellular Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a pyranacetal secondary metabolite originally isolated from the fungus Fusarium sp.[1][2][3] It has been identified as an inhibitor of cholesterol biosynthesis.[1][3] This technical guide provides an in-depth overview of the known characteristics of this compound and explores its potential effects on cellular lipid metabolism. Due to the limited specific research on this compound, this document leverages data from analogous non-statin cholesterol biosynthesis inhibitors to present a comprehensive analysis for research and drug development professionals. This guide details a proposed mechanism of action, summarizes potential quantitative effects, and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Proposed Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its classification as a cholesterol biosynthesis inhibitor suggests it likely interferes with one of the enzymatic steps in the mevalonate pathway. Unlike statins, which competitively inhibit HMG-CoA reductase, non-statin inhibitors can target various enzymes "downstream" in the pathway.
Based on the actions of other fungal-derived and synthetic non-statin inhibitors, a plausible mechanism for this compound is the inhibition of an enzyme further down the cholesterol synthesis pathway, such as squalene synthase, squalene epoxidase, or oxidosqualene cyclase.[4] Inhibition at these later stages would lead to a reduction in cholesterol production and a potential accumulation of upstream intermediates.
Below is a proposed signaling pathway illustrating the cholesterol biosynthesis pathway and the putative point of intervention for this compound.
Caption: Proposed Cholesterol Biosynthesis Pathway and Site of this compound Inhibition.
Quantitative Data on Non-Statin Cholesterol Biosynthesis Inhibitors
| Compound Class | Target Enzyme/Protein | LDL-C Reduction (Monotherapy) | Triglyceride Reduction | HDL-C Change | Reference |
| ATP Citrate Lyase Inhibitor | ATP Citrate Lyase | 17-28% | Minimal | Minimal | [Bempedoic Acid] |
| Cholesterol Absorption Inhibitor | Niemann-Pick C1-Like 1 (NPC1L1) | 15-20% | 5-10% | Minimal Increase | [Ezetimibe] |
| Pyranacetal (this compound) | Proposed: Downstream enzyme in cholesterol synthesis | Data Not Available | Data Not Available | Data Not Available |
Note: The data for bempedoic acid and ezetimibe are provided as a reference for the potential efficacy of non-statin cholesterol biosynthesis inhibitors.
Detailed Experimental Protocols
To fully characterize the effects of this compound on cellular lipid metabolism, a series of in vitro and cell-based assays are recommended.
General Experimental Workflow
The following diagram outlines a general workflow for characterizing a novel lipid-lowering compound like this compound.
Caption: General Experimental Workflow for Characterizing a Novel Lipid-Lowering Compound.
HMG-CoA Reductase Activity Assay
This assay determines if this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
-
Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme.
-
Add varying concentrations of this compound or a known inhibitor (e.g., pravastatin) to the wells.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.
-
Calculate the rate of NADPH consumption to determine the enzyme activity and the inhibitory effect of this compound.
-
Cellular Cholesterol and Fatty Acid Synthesis Assay
This assay measures the de novo synthesis of cholesterol and fatty acids in cultured cells treated with this compound.
-
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized lipids. The amount of radioactivity in the cholesterol and fatty acid fractions is then quantified.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate
-
This compound
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
-
-
Procedure:
-
Culture HepG2 cells to near confluence in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours.
-
Wash the cells and extract the total lipids.
-
Separate the lipid classes (cholesterol, fatty acids, triglycerides) using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Quantitative Lipid Analysis by Mass Spectrometry
This method provides a comprehensive and quantitative profile of various lipid species within the cell.[5][6][7]
-
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to separate and identify and quantify individual lipid molecules from a total cellular lipid extract.
-
Materials:
-
Cultured cells treated with this compound
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Internal lipid standards
-
LC-MS/MS system
-
-
Procedure:
-
Treat cells with this compound.
-
Perform a total lipid extraction from the cell pellets.
-
Add a cocktail of internal standards for various lipid classes.
-
Analyze the lipid extract by LC-MS/MS.
-
Identify and quantify lipid species by comparing their mass-to-charge ratio and fragmentation patterns to known standards and databases.
-
Gene Expression Analysis by qPCR
This technique is used to determine how this compound affects the expression of genes involved in lipid metabolism.[8][9][10][11][12]
-
Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of target genes.
-
Materials:
-
Cultured cells treated with this compound
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR primers for target genes (e.g., HMGCR, LDLR, SREBF2, FASN) and a housekeeping gene
-
qPCR master mix and instrument
-
-
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the genes of interest.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
Conclusion
This compound, a pyranacetal derived from Fusarium sp., presents an interesting candidate for further investigation as a cholesterol biosynthesis inhibitor. While direct evidence of its specific mechanism and quantitative effects on lipid metabolism is currently limited, the established protocols and knowledge from analogous non-statin inhibitors provide a clear path forward for its characterization. The experimental workflows and specific assays detailed in this guide offer a robust framework for researchers and drug development professionals to elucidate the precise molecular actions of this compound and to evaluate its potential as a novel therapeutic agent for managing dyslipidemia and related metabolic disorders. Further research is warranted to fully understand the pharmacological profile of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of cellular lipids by nano-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Transcriptomic analysis reveals the lipid metabolism-related gene regulatory characteristics and potential therapeutic agents for myocardial ischemia-reperfusion injury [frontiersin.org]
- 10. Key Genes of Lipid Metabolism and WNT-Signaling Are Downregulated in Subcutaneous Adipose Tissue with Moderate Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Agistatin D: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a naturally occurring pyranacetal compound first isolated from a Fusarium sp.[1] It has garnered interest within the research community for its biological activity, primarily as an inhibitor of cholesterol biosynthesis.[1] This document provides detailed application notes and protocols for the handling and use of this compound in a laboratory setting, with a focus on its solubility in various solvents and its role in cellular signaling pathways.
Physicochemical Properties and Solubility
This compound presents as a white to off-white solid.[2] Understanding its solubility is critical for the preparation of stock solutions and for ensuring accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
While precise quantitative solubility data for this compound in various solvents is not widely published, qualitative assessments are available from multiple chemical suppliers.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions for in vitro studies. |
| Acetone | Soluble | Another organic solvent in which this compound is soluble.[2] |
| Water | Insoluble (presumed) | As with many organic compounds of this nature, solubility in aqueous solutions is expected to be low. |
| Ethanol | Data not available | Solubility in ethanol has not been reported in the reviewed literature. |
| Methanol | Data not available | Solubility in methanol has not been reported in the reviewed literature. |
Storage and Stability:
Proper storage of this compound is crucial to maintain its integrity. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the solution's stability varies with temperature:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
4°C: Stable for up to 2 weeks.
To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 210.23 g/mol . To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mM * 210.23 g/mol * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 210.23 * 0.001 = 2.1023 mg
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous-based culture medium for cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM solution.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the freshly prepared working solutions for your experiments immediately.
Mechanism of Action and Signaling Pathway
This compound has been identified as an inhibitor of the cholesterol biosynthesis pathway.[1] This pathway is a complex series of enzymatic reactions that produce cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. The inhibition of this pathway can have significant effects on cellular function and is a target for various therapeutic agents, most notably statins, which inhibit the HMG-CoA reductase enzyme. While the precise enzyme inhibited by this compound is not definitively specified in the available literature, its action on this pathway is established.
Diagram: Cholesterol Biosynthesis Pathway and Inhibition
The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the general point of inhibition by compounds like this compound.
Caption: Simplified overview of the cholesterol biosynthesis pathway indicating inhibition by this compound.
Diagram: Experimental Workflow for Preparing this compound Solutions
This diagram outlines the logical steps for preparing both stock and working solutions of this compound for experimental use.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Application Notes and Protocols for Agistatin D Treatment in Cancer Cell Lines
Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific data regarding the use of Agistatin D for the treatment of cancer cell lines. This compound, a pyranacetal isolated from a Fusarium species, is primarily documented as an inhibitor of cholesterol biosynthesis. There is a lack of established protocols, effective concentrations (such as IC50 values), or elucidated signaling pathways related to anti-cancer applications.
Therefore, the following application notes and protocols are based on the well-documented anti-cancer effects of the general class of statins , which, like this compound's described primary function, also target the cholesterol biosynthesis pathway (specifically, the mevalonate pathway). This information is provided as a proxy and a guide for potential future research into this compound, should it be found to have similar anti-proliferative effects. Researchers should exercise caution and perform initial dose-response studies to determine the efficacy and toxicity of this compound on their specific cancer cell lines of interest.
Introduction to Statins as Anti-Cancer Agents
Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, thereby blocking the synthesis of cholesterol and other essential isoprenoids. This disruption of downstream signaling pathways, which are crucial for cell proliferation, survival, and migration, has led to the investigation of statins as potential anti-cancer agents. In vitro studies have demonstrated that statins can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.
Quantitative Data: Statin IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for commonly studied statins in various cancer cell lines. It is important to note that these values can vary depending on the cell line, incubation time, and assay method used.
| Statin | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Simvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] |
| SUM159 | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] | |
| Hs578T | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >10 | 48 | [1] | |
| Atorvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | 9.1 | 72 | [2] |
| A-549 | Non-Small Cell Lung Cancer | ~10 | 72 | [3] | |
| Pitavastatin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.1 (in combination with 1µM Vitamin D) | 48 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Statin of interest (e.g., Simvastatin, Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the statin or DMSO as a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Statin of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the statin for the specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Statin of interest
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Seed and treat cells as described for the apoptosis assay (typically for a shorter duration, e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathway Affected by Statins
Statins primarily inhibit the mevalonate pathway, which has numerous downstream effects on cancer cells, including the disruption of protein prenylation and subsequent signaling pathways that control cell growth and survival.
Caption: The inhibitory effect of statins on the mevalonate pathway.
Experimental Workflow for Statin Treatment
The following diagram illustrates a general workflow for investigating the effects of a statin on a cancer cell line.
Caption: General experimental workflow for statin treatment of cancer cells.
References
Application Notes: Analytical Methods for the Detection of Agistatin D in Various Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin D is a pyranacetal compound originally isolated from a species of Fusarium, a genus of filamentous fungi. It has been identified as an inhibitor of cholesterol biosynthesis, making it a compound of interest for research in metabolic diseases and drug development. Robust and reliable analytical methods are crucial for the quantification of this compound in various samples, including fungal fermentation broths, extracts, and biological matrices, to support research and development activities.
This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As this compound is a secondary fungal metabolite, the methodologies presented here are based on established analytical approaches for similar natural products and may serve as a starting point for method development and validation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.
| Property | Value / Description | Reference |
| Chemical Class | Pyranacetal | [1] |
| Origin | Fusarium sp. | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | MedChemExpress |
| Molecular Weight | 210.23 g/mol | MedChemExpress |
| Biological Activity | Inhibitor of cholesterol biosynthesis | [1] |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and ethyl acetate. | General knowledge for similar fungal metabolites |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules. Given that this compound is a fungal metabolite, a reversed-phase HPLC method is a suitable starting point.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later. The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Experimental Protocol
1.2.1. Sample Preparation (from Fungal Culture)
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the Fusarium sp. producing this compound.
-
Incubate the culture for a specified period (e.g., 7-14 days) under appropriate conditions (e.g., 25°C, shaking at 150 rpm).
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[2]
-
Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol or mobile phase for HPLC analysis.[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[2]
1.2.2. HPLC Instrumentation and Conditions (Starting Point)
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound standard (likely in the 200-300 nm range) |
| Injection Volume | 10 µL |
1.2.3. Data Analysis
-
Identify the this compound peak by comparing the retention time with that of a pure standard.
-
Construct a calibration curve by injecting a series of known concentrations of the this compound standard.
-
Quantify this compound in the samples by interpolating the peak area from the calibration curve.
Hypothetical Performance Data (for Method Validation)
The following table presents hypothetical data that should be the goal during method validation for this compound analysis by HPLC-UV.
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound, especially in complex matrices like biological fluids.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. In tandem MS, a specific parent ion is selected and fragmented, and the resulting daughter ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and quantification.
Experimental Protocol
2.2.1. Sample Preparation
Sample preparation can follow the same procedure as for HPLC analysis. For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2.2.2. LC-MS/MS Instrumentation and Conditions (Starting Point)
| Parameter | Condition |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6400 series, Sciex QTRAP series) |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes to be tested |
| Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A rapid gradient, e.g., 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
2.2.3. Mass Spectrometer Parameters (to be optimized)
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion of a pure standard).
-
Product Ions (Q3): At least two stable and abundant fragment ions for MRM transitions.
-
Collision Energy (CE) and other source parameters: To be optimized for maximum signal intensity of the MRM transitions.
Hypothetical Performance Data (for Method Validation)
The following table presents hypothetical data that should be the goal during method validation for this compound analysis by LC-MS/MS.
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound from fungal cultures.
Signaling Pathway: Cholesterol Biosynthesis
This compound is known to inhibit cholesterol biosynthesis.[1] The following diagram illustrates a simplified overview of the cholesterol biosynthesis pathway, highlighting the key regulatory step that is the target of many cholesterol-lowering drugs.
Caption: Simplified cholesterol biosynthesis pathway, the target of this compound.
Conclusion
The analytical methods outlined in these application notes provide a solid foundation for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated for the specific application to ensure the accuracy and precision of the results. Further research into the exact mechanism of this compound's inhibition of cholesterol biosynthesis will aid in the development of more targeted bioassays.
References
Application Notes and Protocols for Studying Cholesterol Metabolic Pathways with Agistatin D
A Note on the Availability of Data for Agistatin D
Initial research indicates that this compound is a pyranacetal compound isolated from a Fusarium species and is known to inhibit cholesterol biosynthesis[1][2]. However, detailed public-domain information regarding its specific mechanism of action, quantitative efficacy, and established experimental protocols is limited.
To fulfill the request for comprehensive application notes and protocols, this document will provide a detailed framework using a hypothetical inhibitor, "Fungistatin X" , as a representative model for a novel, fungal-derived inhibitor of cholesterol biosynthesis. The methodologies, data, and pathways described herein are based on established principles and common experimental approaches used for characterizing similar inhibitors of cholesterol metabolism. This approach is intended to provide a practical and scientifically sound guide for researchers, which can be adapted once more specific information on this compound becomes available.
Fungistatin X: A Hypothetical Cholesterol Biosynthesis Inhibitor
For the purpose of these notes, we will hypothesize that Fungistatin X acts by inhibiting squalene synthase , an enzyme that catalyzes a key committed step in cholesterol biosynthesis, downstream of HMG-CoA reductase. This mechanism is distinct from statins and offers a different point of intervention in the pathway.
Application Notes
Introduction
Fungistatin X is a novel small molecule inhibitor of cholesterol biosynthesis. By targeting squalene synthase, it blocks the conversion of farnesyl pyrophosphate to squalene, effectively reducing the production of cholesterol. This specific mode of action makes it a valuable tool for studying the regulation of the cholesterol metabolic pathway, particularly in the context of hypercholesterolemia, metabolic syndromes, and certain cancers where this pathway is upregulated. These notes provide an overview of Fungistatin X and its applications in metabolic research.
Mechanism of Action
Fungistatin X is a potent and selective inhibitor of squalene synthase (SQS). Inhibition of SQS leads to a depletion of intracellular cholesterol pools. This depletion triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor (LDLR) and HMG-CoA reductase. By studying these downstream effects, researchers can dissect the intricate feedback mechanisms that govern cholesterol homeostasis.
Applications
-
Elucidation of Cholesterol Homeostasis: Fungistatin X can be used to study the cellular response to the inhibition of de novo cholesterol synthesis at a post-mevalonate step.
-
SREBP Pathway Research: It serves as a tool to activate the SREBP signaling cascade through sterol depletion, allowing for the study of SREBP processing and target gene regulation.
-
Drug Discovery and Development: As a research tool, it can be used in screening assays to identify other modulators of the cholesterol pathway and to study the effects of combination therapies (e.g., with statins).
-
Cancer Biology: Given the reliance of some cancer cells on de novo cholesterol synthesis, Fungistatin X can be used to investigate the therapeutic potential of targeting this pathway in oncology.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for Fungistatin X.
Table 1: In Vitro Inhibitory Activity of Fungistatin X
| Target Enzyme | Assay Type | IC50 (nM) |
| Squalene Synthase | Recombinant Human Enzyme Assay | 15.2 |
| HMG-CoA Reductase | Recombinant Human Enzyme Assay | > 10,000 |
Table 2: Cellular Effects of Fungistatin X in HepG2 Cells (24-hour treatment)
| Concentration | Cellular Cholesterol (% of Control) | SREBP-2 Activation (Fold Change) | LDLR mRNA Expression (Fold Change) |
| 10 nM | 85 ± 5% | 1.8 ± 0.2 | 2.5 ± 0.3 |
| 50 nM | 62 ± 7% | 3.5 ± 0.4 | 4.8 ± 0.5 |
| 100 nM | 41 ± 6% | 5.2 ± 0.6 | 7.1 ± 0.8 |
Visualizations of Pathways and Workflows
Caption: Cholesterol biosynthesis pathway with the hypothetical target of Fungistatin X.
Caption: SREBP signaling pathway activation by Fungistatin X.
Caption: Experimental workflow for characterizing Fungistatin X.
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase (SQS) Activity Assay
This protocol is designed to determine the direct inhibitory effect of Fungistatin X on recombinant human squalene synthase.
Materials:
-
Recombinant human squalene synthase (SQS)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT
-
Fungistatin X (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH (final concentration 150 µM), and SQS enzyme (final concentration 10 nM).
-
Add varying concentrations of Fungistatin X (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding FPP (final concentration 10 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of Fungistatin X.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Total Cholesterol Quantification Assay
This protocol measures the effect of Fungistatin X on total cholesterol levels in a cultured cell line, such as HepG2 human hepatoma cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fungistatin X (dissolved in DMSO)
-
Cholesterol Quantification Kit (Fluorometric or Colorimetric)
-
96-well clear or black microplate (depending on the kit)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of Fungistatin X (e.g., 1 nM to 1 µM) or vehicle control (DMSO).
-
Incubate the cells for 24 to 48 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the cholesterol quantification kit.
-
Follow the manufacturer's protocol for the cholesterol quantification kit to measure the total cholesterol in each lysate. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
Normalize the cholesterol levels to the protein concentration of each lysate (determined by a BCA or Bradford assay).
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: SREBP-2 Activation and Target Gene Expression Analysis by qRT-PCR
This protocol assesses the effect of Fungistatin X on the SREBP pathway by measuring the mRNA expression levels of SREBP-2 target genes.
Materials:
-
HepG2 cells
-
Fungistatin X
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., LDLR, HMGCR, SREBF2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat HepG2 cells with Fungistatin X (e.g., 50 nM) or vehicle for 12 to 24 hours as described in Protocol 2.
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
References
Agistatin D: Exploring its Potential in Anti-Inflammatory Research
Initial investigations into the fungal metabolite Agistatin D have revealed its primary role as an inhibitor of cholesterol biosynthesis. While its classification by some suppliers suggests a potential role in immunology and inflammation, detailed scientific literature and quantitative data specifically elucidating its anti-inflammatory properties and mechanism of action are currently unavailable.
This compound is a pyranacetal natural product that has been isolated from fungi such as Fusarium sp. and Penicillium agaricoides. Its chemical formula is C₁₁H₁₄O₄ and its molecular weight is 210.23 g/mol . The primary established biological activity of this compound is the inhibition of the cholesterol biosynthesis pathway.
Current Landscape of this compound Research
A comprehensive review of available scientific literature and supplier databases indicates a significant gap in the understanding of this compound's application in anti-inflammatory research. While the compound is commercially available and sometimes categorized under "Immunology & Inflammation," there is a notable absence of published studies detailing its effects on key inflammatory pathways such as NF-κB and MAPK. Consequently, quantitative data (e.g., IC50 values for inflammatory targets) and established experimental protocols for its use in anti-inflammatory studies are not available at this time.
Future Directions
The structural characteristics of this compound and its known bioactivity as a cholesterol biosynthesis inhibitor may suggest potential, yet unexplored, anti-inflammatory effects. The intricate link between lipid metabolism and inflammation is a well-established area of research. To ascertain the viability of this compound as a novel anti-inflammatory agent, further investigation is required.
Future research endeavors would need to focus on:
-
In vitro assays: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models of inflammation.
-
Signaling Pathway Analysis: To determine if this compound modulates key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, through techniques like western blotting and reporter gene assays.
-
Enzymatic Assays: To investigate the direct inhibitory effects of this compound on key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
-
In vivo studies: To assess the anti-inflammatory efficacy of this compound in animal models of inflammation.
Without such foundational research, the development of detailed application notes and experimental protocols for the use of this compound in anti-inflammatory research is not feasible. The scientific community awaits primary research to uncover the potential of this natural product in the field of inflammation.
Troubleshooting & Optimization
Improving Agistatin D solubility for in vitro experiments
Welcome to the technical support center for Agistatin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyranacetal fungal metabolite originally isolated from the soil fungus FH-A 6239.[1] It is known to be an inhibitor of cholesterol biosynthesis.[2] While the precise molecular target is not always specified, its action is generally understood to be similar to that of statins, which inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[3][4][5]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and acetone.[1][6]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?
A3: This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the low solubility of this compound in aqueous solutions. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your medium may be too high. Try performing a dose-response experiment starting from a much lower concentration.
-
Reduce the percentage of DMSO: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous medium. It is recommended to keep the final concentration of DMSO in the cell culture medium below 1%, with many cell lines tolerating 0.1% to 0.5%.[7]
-
Prepare a lower concentration stock solution: If you are seeing precipitation even at low final concentrations, your stock solution might be too concentrated. Try preparing a more dilute stock solution (e.g., 1 mM or 500 µM) in DMSO.[7]
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: A detailed protocol for preparing a stock solution of this compound is provided in the "Experimental Protocols" section below. The general steps involve dissolving the solid compound in 100% DMSO to create a concentrated stock, which is then serially diluted in the cell culture medium to the desired final concentration.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of compounds in DMSO are generally stable for extended periods when stored properly. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in airtight containers, protected from light.[8][9] Studies have shown that many compounds in DMSO are stable for at least 15 weeks at 40°C and show no significant loss after 11 freeze-thaw cycles.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of DMSO. Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | The stock solution is too concentrated, or the final concentration in the medium is above the solubility limit in the aqueous environment. | Prepare a more dilute stock solution in DMSO. Lower the final concentration of this compound in your experiment. Ensure the final DMSO concentration is low (ideally ≤ 0.5%). |
| Cells are showing signs of toxicity (e.g., poor morphology, detachment) in the vehicle control group. | The concentration of the solvent (DMSO) is too high for your specific cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration in your experiments below this toxic threshold.[7] |
| Inconsistent experimental results. | Potential degradation of this compound in the stock solution due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage. Protect from light. |
Quantitative Data Summary
| Solvent | Recommended Stock Concentration Range | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | 1 mM - 20 mM[7] | ≤ 1% (v/v), ideally ≤ 0.5%[7] | The optimal concentration will be cell line dependent. Always run a vehicle control. |
| Acetone | Not commonly used for cell culture applications due to higher volatility and potential for toxicity. | Not recommended for direct addition to cell culture. | Can be used for initial solubilization before further dilution in other solvents if necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 210.23 g/mol . To make 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 210.23 g/mol = 0.0021023 g = 2.10 mg
-
-
Weigh out 2.10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Add the working solution to your cell culture plates.
-
Important: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest concentration of this compound.
Visualizations
Signaling Pathway: Inhibition of Cholesterol Biosynthesis
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 144096-47-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
Agistatin D Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Agistatin D. The information is designed to address potential stability issues encountered in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as acetone and DMSO.[1] For biological experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system.
Q2: How should I store my this compound solutions?
A2: Solid this compound should be stored at -20°C, where it is stable for at least four years.[1] DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous buffers is not well-documented and should be determined experimentally. For short-term storage of aqueous solutions, it is recommended to keep them at 2-8°C and use them as quickly as possible.
Q3: What are the visual signs of this compound degradation in my aqueous solution?
A3: Visual indicators of degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to monitor the purity and concentration of this compound in your solutions over time.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Problem: I am observing a rapid loss of biological activity of this compound in my aqueous assay buffer.
-
Possible Cause 1: pH-dependent hydrolysis.
-
Explanation: The pyranacetal structure of this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the pyran ring and a loss of the compound's three-dimensional structure, which is likely essential for its biological activity.
-
Suggested Solution:
-
pH Profiling: Perform a stability study by incubating this compound in buffers of varying pH (e.g., pH 4, 7, and 9) for different durations.
-
Analytical Monitoring: Use a stability-indicating method, such as reverse-phase HPLC, to quantify the amount of intact this compound at each time point.
-
Optimize Buffer: Based on the results, select a buffer system where this compound shows the highest stability. Mildly acidic to neutral pH is often a good starting point for similar molecules.
-
-
-
Possible Cause 2: Oxidation.
-
Explanation: The presence of hydroxyl groups and a double bond in the this compound structure could make it susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions in the buffer.
-
Suggested Solution:
-
Degas Buffers: Before use, degas your aqueous buffers to remove dissolved oxygen.
-
Use Antioxidants: Consider the addition of antioxidants to your buffer system, if compatible with your experimental setup.
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA might be beneficial.
-
-
Problem: A precipitate is forming after I dilute my DMSO stock solution of this compound into my aqueous buffer.
-
Possible Cause: Poor aqueous solubility.
-
Explanation: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded.
-
Suggested Solution:
-
Lower the Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Increase DMSO Percentage: A slight increase in the final percentage of DMSO (while ensuring it doesn't affect your experiment) can help maintain solubility.
-
Use of Solubilizing Agents: For formulation development, the use of cyclodextrins or other solubilizing excipients could be explored to enhance aqueous solubility.
-
-
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate the outcomes of stability studies. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Buffer System (50 mM) | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.0 | Acetate | 95% | 85% |
| 7.0 | Phosphate | 98% | 92% |
| 9.0 | Borate | 80% | 65% |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.0 Phosphate Buffer
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >99% | 97% |
| 25°C | 92% | 80% |
| 37°C | 85% | 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 24 and 48 hours.
-
Photostability: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.
Protocol 2: Kinetic Stability Assay in Aqueous Buffers
This protocol is used to determine the degradation rate of this compound under specific buffer and temperature conditions.
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 7.0, 9.0).
-
Incubation: Add a small aliquot of the this compound DMSO stock solution to each buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant across all samples (e.g., <1%).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be calculated from the slope of the line.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a kinetic stability study.
References
Technical Support Center: Optimizing Agistatin D Dosage for Animal Studies
Welcome to the technical support center for Agistatin D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing animal studies with this promising cholesterol biosynthesis inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite originally isolated from a species of Fusarium.[1] It is classified as a cholesterol biosynthesis inhibitor. While the precise enzyme inhibited by this compound has not been definitively reported in publicly available literature, its classification suggests it likely targets a key enzyme in the cholesterol synthesis pathway, such as HMG-CoA reductase, the same target as statin drugs.
2. What are the known signaling pathways affected by this compound?
Direct signaling pathway studies for this compound are not extensively documented. However, as a cholesterol biosynthesis inhibitor, its primary impact is on the mevalonate pathway. This pathway is crucial for the production of cholesterol and various non-sterol isoprenoids. These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical regulators of numerous signaling pathways involved in cell growth, proliferation, and survival.
Some statins, which share a similar primary mechanism, have been reported to influence other signaling pathways, potentially through their effects on GTPase prenylation or cholesterol-rich membrane domains. These can include pathways implicated in cancer progression.[2][3]
Inferred Signaling Pathway for this compound
References
Troubleshooting inconsistent results in Agistatin D assays
Welcome to the technical support center for Agistatin D assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the consistency and reliability of experimental results.
Section 1: General FAQs & Troubleshooting
This section covers fundamental questions about handling this compound and addresses common sources of variability in cell-based assays.
Q1: What is this compound and how should it be handled and stored?
This compound is a pyranacetal fungal metabolite originally isolated from a Fusarium species.[1] Its primary known mechanism of action is the inhibition of cholesterol biosynthesis.[1] Proper storage and handling are critical to maintain its stability and activity.
Data Presentation: Storage and Handling Recommendations
| Condition | Recommendation | Stability |
| Solid Form (Powder) | Store at -20°C. | ≥ 4 years[2] |
| In Solution (e.g., DMSO, Acetone) | Prepare fresh for each experiment. If necessary, aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | Up to 1 month |
| Shipping | Shipped at room temperature in continental US; may vary elsewhere.[2] | Stable for shipping duration |
Note: this compound is soluble in acetone and DMSO.[2] It is intended for research use only and not for human or veterinary use.[2]
Q2: My results are inconsistent between experiments. What are common sources of general variability?
Inconsistency in cell-based assays is a common challenge.[3][4] The issue often stems from minor variations in protocol execution rather than the compound itself.
Common Sources of Variability:
-
Cell Health and Passage Number: Use cells with a consistent and low passage number.[3] Cells at high passage numbers can exhibit altered growth rates and drug responses. Ensure cells are healthy and free from contamination.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to significant variability. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[4]
-
Pipetting and Handling: Errors in pipetting reagents, compounds, or cells are a major source of inaccurate results.[3] Calibrate pipettes regularly and use consistent technique.
-
Incubation Conditions: Variations in temperature, humidity, and CO2 levels can affect cell growth and metabolism.[5] Ensure incubators are properly maintained and avoid placing plates in areas prone to temperature fluctuations (e.g., the front of the incubator).
-
Reagent Preparation: Prepare fresh media and solutions. The stability of reagents, including this compound solutions, can impact results.
Experimental Workflow: Critical Steps for Consistency
The following workflow highlights key areas where consistency is crucial.
Caption: General workflow for a cell-based assay with this compound.
Section 2: Troubleshooting Cell Viability (MTT) Assays
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[6]
Q3: I'm seeing high background absorbance in my MTT assay. What could be the cause?
High background can obscure the signal from the cells, leading to inaccurate results.
-
Compound Interference: If this compound solutions are colored, they can contribute to the absorbance reading. Always include "no-cell" controls with the compound to measure its intrinsic absorbance.
-
Media Components: Phenol red in culture medium can interfere with absorbance readings.[7] Using a phenol red-free medium during the MTT incubation step is recommended.
-
Contamination: Bacterial or yeast contamination will reduce the MTT reagent and produce a strong false-positive signal. Visually inspect plates for contamination before adding the MTT reagent.
Q4: My MTT assay results show high variability between replicate wells. Why?
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[5]
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for an accurate reading.[7] After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure thorough mixing by shaking the plate or pipetting up and down.
-
Uneven Cell Seeding: A non-uniform cell monolayer will result in variable MTT reduction. Ensure the cell suspension is homogenous before and during plating.
Data Presentation: Common MTT Assay Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Contamination (bacterial/yeast); Interference from phenol red or test compound.[7] | Use sterile technique; Use phenol red-free medium for the assay; Include "no-cell" controls. |
| Low Signal | Insufficient cell number; Low metabolic activity; Short incubation time with MTT reagent. | Optimize cell seeding density; Increase MTT incubation time (typically 1-4 hours).[8] |
| High Variability | Edge effects[5]; Incomplete formazan solubilization[7]; Inconsistent cell seeding. | Avoid using outer wells of the plate; Ensure thorough mixing after adding solubilization solution; Ensure a homogenous cell suspension during plating. |
| Inconsistent Results | MTT reagent is toxic to cells, especially during long incubations[9]; Assay measures metabolic activity, not direct cell count.[9] | Optimize and shorten MTT incubation time (max 4 hours); Confirm results with an orthogonal assay (e.g., trypan blue exclusion or a cytotoxicity assay).[9][10] |
Experimental Protocols: Standard MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours (or until cells adhere and resume growth).
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at 570 nm.
Section 3: Troubleshooting Western Blot Assays
Western blotting is used to detect specific proteins in a sample, which is essential for studying how this compound affects cellular pathways.
Q5: I'm not detecting my target protein after this compound treatment. What should I check?
A weak or absent signal can be due to several factors in the Western blot workflow.
-
Protein Concentration: Ensure you load a sufficient amount of total protein (typically 10-50 µg per lane). Use a positive control lysate known to express your target protein.
-
Transfer Efficiency: Verify that proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[11] For large proteins, transfer time may need to be increased; for small proteins, it may need to be decreased to prevent "blow-through".[12]
-
Antibody Activity: The primary or secondary antibody may be inactive or used at a suboptimal concentration.[13] Use fresh antibody dilutions and ensure the secondary antibody is appropriate for the primary antibody's host species.
Q6: I'm getting high background and non-specific bands on my blot. How can I fix this?
High background and extra bands can make it difficult to interpret your results.[14]
-
Blocking: Insufficient blocking is a common cause.[14] Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[13] Optimize antibody concentrations by performing a titration.
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
Data Presentation: Common Western Blot Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Inefficient protein transfer; Inactive primary/secondary antibody[13]; Insufficient protein loaded. | Check transfer with Ponceau S stain; Use fresh antibody dilutions and appropriate controls; Increase protein load (20-30 µg). |
| High Background | Insufficient blocking[14]; Antibody concentration too high[14]; Membrane dried out. | Increase blocking time/concentration; Optimize antibody dilution; Ensure membrane remains wet at all times.[14] |
| Non-Specific Bands | Antibody concentration too high; Non-specific antibody binding; Protein degradation. | Decrease primary antibody concentration; Use affinity-purified antibody; Add protease inhibitors to lysis buffer. |
| "Smiling" Bands | Gel ran too hot or too fast. | Decrease the voltage during electrophoresis; Run the gel in a cold room or on ice. |
Experimental Protocols: Standard Western Blot
-
Sample Preparation: Lyse cells treated with this compound in RIPA buffer containing protease inhibitors.[11] Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20 µg of each sample into the wells of an SDS-PAGE gel.[11] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.
Section 4: Signaling Pathway & Mechanism
Q7: What signaling pathway is affected by this compound?
This compound is known to be an inhibitor of cholesterol biosynthesis.[1] This process occurs via the mevalonate pathway. By inhibiting this pathway, this compound reduces the cell's ability to produce cholesterol and other important isoprenoids. This mechanism is similar to that of statin drugs, which are well-known inhibitors of the HMG-CoA reductase enzyme, a key rate-limiting step in the same pathway.[17][18][19] The inhibition of this pathway can have pleiotropic effects, affecting not just cholesterol levels but also cell growth and differentiation.[17]
Signaling Pathway: Inhibition of Cholesterol Biosynthesis
The diagram below illustrates a simplified view of the mevalonate pathway and highlights the inhibitory action of compounds like this compound.
Caption: Simplified Mevalonate Pathway showing inhibition point.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. news-medical.net [news-medical.net]
- 4. bioivt.com [bioivt.com]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statin - Wikipedia [en.wikipedia.org]
- 19. ClinPGx [clinpgx.org]
How to avoid off-target effects of Agistatin D
Welcome to the Technical Support Center for Agistatin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental issues, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural product, specifically a pyranacetal isolated from a Fusarium species.[1] It is known to be an inhibitor of cholesterol biosynthesis.[1] While the precise molecular target within the cholesterol biosynthesis pathway has not been definitively identified in publicly available literature, its action leads to a reduction in cellular cholesterol levels. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions, with HMG-CoA reductase being the rate-limiting step and the target of statin drugs. Other enzymes in the pathway, such as squalene synthase and oxidosqualene cyclase, are also targets for other classes of cholesterol-lowering agents.[2]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. For a molecule like this compound, whose specific on-target and off-target profile is not extensively characterized, it is crucial for researchers to independently validate that the observed phenotype is a direct result of its intended activity.
Q3: How can inhibition of cholesterol biosynthesis affect cellular signaling?
A3: Cholesterol is an essential component of cellular membranes and plays a critical role in the formation of lipid rafts, which are microdomains that organize and regulate various signaling pathways. Disruption of cholesterol homeostasis can therefore have wide-ranging effects on cellular signaling, including:
-
Receptor Tyrosine Kinase (RTK) Signaling: The function of many RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is dependent on their localization within lipid rafts. Alterations in membrane cholesterol can impact receptor dimerization, phosphorylation, and downstream signaling cascades like the MAPK and PI3K/Akt pathways.
-
MAPK Pathway: Changes in membrane fluidity and organization due to cholesterol depletion can influence the activity of key proteins in the MAPK pathway, potentially leading to altered cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The PI3K/Akt pathway, crucial for cell growth and survival, can be modulated by the cholesterol content of the cell membrane, affecting the localization and activity of its components.
Q4: What is the SREBP pathway and how might it be affected by this compound?
A4: The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid metabolism. When cellular cholesterol levels are low, SREBP is activated and translocates to the nucleus to induce the expression of genes involved in cholesterol synthesis and uptake. As an inhibitor of cholesterol biosynthesis, this compound would be expected to lower intracellular cholesterol levels, which in turn should lead to the activation of the SREBP pathway as a compensatory mechanism. Monitoring the activation of SREBP and the expression of its target genes can serve as a pharmacodynamic marker for this compound's on-target activity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent or not reproducible.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the minimal effective concentration that elicits the desired phenotype. Higher concentrations are more likely to induce off-target effects.
-
Use a Structurally Unrelated Cholesterol Biosynthesis Inhibitor: Treat cells with a different class of cholesterol biosynthesis inhibitor (e.g., a statin or a squalene synthase inhibitor) to see if the same phenotype is observed. If the phenotype is recapitulated, it is more likely to be an on-target effect related to cholesterol depletion.
-
Cholesterol Rescue Experiment: Supplement the culture medium with exogenous cholesterol after treating with this compound. If the observed phenotype is reversed, it strongly suggests that the effect is due to the inhibition of cholesterol biosynthesis.
-
Issue 2: High levels of cytotoxicity are observed.
-
Possible Cause: The experimental concentration of this compound is too high, leading to off-target toxicity or severe on-target effects due to complete cholesterol depletion.
-
Troubleshooting Steps:
-
Lower the Concentration: As with troubleshooting inconsistent phenotypes, lowering the concentration of this compound is the first step.
-
Time-Course Experiment: Reduce the duration of exposure to this compound to see if the toxic effects can be minimized while still observing the desired biological outcome.
-
Assess Cell Viability with Multiple Assays: Use orthogonal methods to measure cell viability (e.g., MTT assay, trypan blue exclusion, and a fluorescence-based live/dead assay) to confirm the cytotoxic effects.
-
Issue 3: Difficulty in confirming the on-target effect of this compound.
-
Possible Cause: Lack of a direct molecular target and specific antibodies for target engagement assays.
-
Troubleshooting Steps:
-
Monitor SREBP Pathway Activation: As a downstream consequence of cholesterol biosynthesis inhibition, the SREBP pathway should be activated. Use Western blotting to detect the cleavage and nuclear translocation of SREBP-2, or qPCR to measure the upregulation of SREBP target genes (e.g., HMGCR, LDLR).
-
Measure Cellular Cholesterol Levels: Directly quantify the total cellular cholesterol content to confirm that this compound is effectively reducing cholesterol levels in your experimental system.
-
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to assess the on- and off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to assess the direct binding of a ligand (this compound) to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling Assay for Off-Target Screening
Since many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a kinase profiling screen is a valuable tool to assess the selectivity of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform the assay in-house if the necessary reagents and instrumentation are available.
-
Assay Principle: The assay typically involves incubating this compound at one or more concentrations with a large panel of purified kinases.
-
Activity Measurement: The activity of each kinase is measured in the presence and absence of the compound. Common methods include radiometric assays (measuring the incorporation of 32P-ATP into a substrate) or fluorescence/luminescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Significant inhibition of kinases other than the intended target indicates off-target activity.
| Parameter | Description |
| Test Compound | This compound |
| Kinase Panel | A broad panel of recombinant human kinases (e.g., >300) |
| ATP Concentration | Typically at or near the Km for each kinase |
| Compound Concentration | A single high concentration (e.g., 10 µM) for initial screening, followed by IC50 determination for any identified hits. |
| Detection Method | Radiometric (33P-ATP) or luminescence-based (e.g., ADP-Glo™) |
Protocol 3: SREBP Activation Assay (Western Blot)
This protocol is to determine if this compound treatment leads to the activation of the SREBP pathway, an expected on-target pharmacodynamic effect.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a known SREBP activator (e.g., a statin) as a positive control and a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody that recognizes both the precursor and the cleaved, active form of SREBP-2. Subsequently, use an appropriate secondary antibody.
-
Detection and Analysis: Visualize the bands and quantify the ratio of the cleaved (active) form to the precursor (inactive) form of SREBP-2. An increase in this ratio indicates SREBP pathway activation.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway and Inhibitor Targets.
Caption: SREBP Pathway Activation by Low Cholesterol.
Caption: Troubleshooting Workflow for Off-Target Effects of this compound.
References
Technical Support Center: Agistatin D Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Agistatin D in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a compound originally isolated from a species of Fusarium. It is known to be an inhibitor of cholesterol biosynthesis.[1] By blocking this pathway, this compound is thought to induce cellular stress, specifically endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis (programmed cell death).
Q2: Why is assessing cytotoxicity in primary cells important?
Primary cells are sourced directly from tissue and are considered to be more representative of the in vivo environment compared to immortalized cell lines.[2] Therefore, assessing the cytotoxicity of a compound like this compound in primary cells provides a more physiologically relevant indication of its potential therapeutic effects and off-target toxicities.
Q3: Which assays are recommended for assessing this compound's cytotoxicity in primary cells?
Commonly used and recommended assays include:
-
MTT Assay: To assess cell viability and metabolic activity.
-
Annexin V/PI Assay: To detect and quantify apoptosis and necrosis.
Detailed protocols and troubleshooting for these assays are provided below.
Q4: What are some critical considerations when working with primary cells for cytotoxicity studies?
Primary cells are more sensitive than cell lines and require careful handling. Key considerations include:
-
Limited Lifespan: Primary cells have a finite number of divisions. It is crucial to use them at a low passage number.
-
Culture Conditions: Optimal growth media, supplements, and culture surfaces are critical for maintaining cell health and ensuring reliable experimental outcomes.
-
Donor Variability: Primary cells from different donors can exhibit significant variability in their response to drugs. It is important to use cells from multiple donors to ensure the reproducibility of results.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in primary cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Assay for Apoptosis
This protocol provides a general framework for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat primary cells with this compound as described in the MTT assay protocol. Include positive and negative controls.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background absorbance in wells without cells | - Contamination of the culture medium. - Phenol red in the medium can interfere. | - Use fresh, sterile medium. - Use a medium without phenol red for the assay or subtract the background absorbance from a blank well containing only medium and MTT. |
| Low absorbance readings in control wells | - Low cell number or poor cell health. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density and ensure cells are in the exponential growth phase. - Increase the incubation time with MTT (up to 4 hours). - Ensure complete dissolution by gentle pipetting or longer incubation with the solubilization solution. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No purple formazan crystals visible | - Cells are not metabolically active (dead). - MTT reagent is degraded. | - Check cell viability before the assay. - Store MTT solution protected from light and use a fresh solution.[4] |
Annexin V/PI Assay
| Problem | Possible Cause | Solution |
| High percentage of Annexin V-positive cells in the negative control | - Cells were harvested too harshly, causing membrane damage. - Over-confluent or unhealthy cells undergoing spontaneous apoptosis. | - Use a gentle cell detachment method and minimize centrifugation speed. - Use cells in the logarithmic growth phase and at an appropriate density.[5] |
| Weak or no Annexin V signal in the positive control | - Insufficient concentration or duration of the apoptosis-inducing agent. - Annexin V or Binding Buffer is expired or was stored improperly. | - Optimize the positive control conditions. - Use fresh reagents and ensure the Binding Buffer contains sufficient calcium. |
| High percentage of PI-positive cells in all samples | - Cells were overly permeabilized during harvesting or staining. - Delayed analysis after staining. | - Handle cells gently. - Analyze samples as soon as possible after staining to avoid secondary necrosis.[3] |
| Cell clumps affecting flow cytometry analysis | - High cell density. - Presence of extracellular DNA from dead cells. | - Reduce the cell concentration. - Add a small amount of DNase I to the cell suspension before analysis. |
Data Presentation: Cytotoxicity of Cholesterol Biosynthesis Inhibitors in Primary Cells
Disclaimer: The following table presents representative IC50 values for various cholesterol biosynthesis inhibitors (statins) in different primary human cell lines. No specific IC50 data for this compound in primary cells was found in the reviewed literature. These values are provided for illustrative purposes to indicate the potential range of cytotoxicity. Researchers must experimentally determine the IC50 of this compound for their specific primary cell type.
| Compound | Primary Cell Type | Assay Duration | IC50 (µM) |
| Atorvastatin | Human Hepatocytes | Not Specified | 0.2 - 8.0 nM (as part of a mix of statins)[6] |
| Simvastatin | Human Breast Cancer Cells (MCF-7) | 48 hours | 8.9[7] |
| Simvastatin | Human Breast Cancer Cells (MDA-MB-231) | 48 hours | 4.5[7] |
| Simvastatin | Hela Cells | 72 hours | 9.14[8] |
| Atorvastatin | U266 Myeloma Cells | Not Specified | 94[9] |
| Simvastatin | U266 Myeloma Cells | Not Specified | 38[9] |
| RO 48-8071 | Ovarian Cancer Cells (OVCAR-3) | 24 hours | 20.5[10] |
| RO 48-8071 | Ovarian Cancer Cells (SK-OV-3) | 24 hours | 18.3[10] |
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity, proceeding through the inhibition of cholesterol biosynthesis and subsequent ER stress-mediated apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis via ER stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. MTT assay is not working - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Agistatin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Agistatin D, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyranacetal natural product originally isolated from a species of Fusarium, a genus of filamentous fungi.[1][2] Its primary mechanism of action is the inhibition of the cholesterol biosynthesis pathway.[1] By disrupting this pathway, this compound can impact various cellular processes that rely on cholesterol and its intermediates, leading to effects such as cytotoxicity in cancer cell lines. While the precise enzyme within the pathway targeted by this compound is not definitively established in publicly available literature, its effects are consistent with the disruption of cholesterol homeostasis.
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What could be the reason for this?
The most probable cause for a diminished response to this compound is the development of acquired resistance in your cell line. A common mechanism of resistance to cholesterol biosynthesis inhibitors is the upregulation of the target pathway. Specifically, cells may increase the expression of key enzymes in the cholesterol biosynthesis pathway to overcome the inhibitory effect of the compound.
Q3: What is the most likely molecular mechanism of resistance to this compound?
Based on studies of other cholesterol biosynthesis inhibitors like statins, the most likely mechanism of resistance to this compound is the upregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway.[3][4][5] This upregulation is often driven by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that controls the expression of genes involved in cholesterol metabolism.[5][6]
Q4: How can we confirm that our cell line has developed resistance through the SREBP-2/HMGCR pathway?
To confirm this mechanism of resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of HMGCR and the active (cleaved) form of SREBP-2 in your resistant cell line versus the parental (sensitive) cell line. An increase in these proteins in the resistant line would support this hypothesis.
-
qRT-PCR Analysis: Measure the mRNA levels of HMGCR and other SREBP-2 target genes. Increased transcript levels in the resistant cells would indicate transcriptional upregulation.
Q5: What strategies can we employ to overcome this compound resistance in our cell lines?
Several strategies can be tested to overcome resistance:
-
Combination Therapy:
-
Inhibition of SREBP-2 Activation: Co-treatment with a compound that inhibits the activation of SREBP-2, such as dipyridamole, may re-sensitize the cells to this compound.[5]
-
Direct HMGCR Inhibition: If this compound targets a different enzyme in the pathway, combining it with a statin (an HMGCR inhibitor) could create a synergistic effect.
-
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown the expression of HMGCR. This should restore sensitivity to this compound if HMGCR upregulation is the primary resistance mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased cell death observed with this compound treatment in long-term cultures. | Development of acquired resistance. | 1. Perform a dose-response curve (cell viability assay) to confirm the shift in IC50. 2. Analyze HMGCR and SREBP-2 protein and mRNA levels to investigate the underlying mechanism. 3. Test combination therapies or genetic knockdown of HMGCR to overcome resistance. |
| High variability in experimental results with this compound. | 1. Inconsistent cell culture conditions. 2. Degradation of this compound. | 1. Ensure consistent cell passage number, seeding density, and growth media. 2. Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature. |
| No effect of SREBP-2 inhibitor on re-sensitizing resistant cells. | Resistance mechanism is independent of the SREBP-2/HMGCR axis. | 1. Investigate other potential resistance mechanisms, such as drug efflux pumps (e.g., ABC transporters). 2. Consider sequencing the genome of the resistant cell line to identify potential mutations in the target pathway. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the development of resistance to this compound and the effects of strategies to overcome it.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.6 | 1 |
| This compound-Resistant | 48.5 ± 3.1 | 9.3 |
Table 2: Relative Expression of HMGCR and SREBP-2 in Sensitive vs. Resistant Cells
| Cell Line | Relative HMGCR mRNA Level | Relative HMGCR Protein Level | Relative Cleaved SREBP-2 Protein Level |
| Parental (Sensitive) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound-Resistant | 6.8 ± 0.5 | 5.9 ± 0.7 | 4.5 ± 0.4 |
Table 3: Effect of Combination Therapy on the IC50 of this compound in Resistant Cells
| Treatment | IC50 of this compound (µM) |
| This compound alone | 48.5 ± 3.1 |
| This compound + Dipyridamole (10 µM) | 8.1 ± 0.9 |
| This compound + HMGCR siRNA | 6.5 ± 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Western Blot for HMGCR and SREBP-2
This protocol is for analyzing the protein expression levels of HMGCR and SREBP-2.
Materials:
-
Parental and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HMGCR, anti-SREBP-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HMGCR and SREBP-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of resistance to this compound via the SREBP-2/HMGCR axis.
Caption: Experimental workflow for testing strategies to overcome this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of cholesterol biosynthesis overcomes enzalutamide resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol biosynthesis overcomes enzalutamide resistance in castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming statin resistance in prostate cancer cells by targeting the 3-hydroxy-3-methylglutaryl-CoA-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Agistatin D experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agistatin D, a novel cholesterol biosynthesis inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a pyranacetal fungal metabolite.[1] It has been identified as an inhibitor of cholesterol biosynthesis.[2] While its precise molecular target within the pathway is not extensively characterized in publicly available literature, its function is analogous to other cholesterol-lowering agents like statins, which are known to target HMG-CoA reductase, a key enzyme in the mevalonate pathway. Further experimental validation is required to confirm if this compound acts on the same target.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] It is typically shipped at room temperature.[1] For experimental use, it is soluble in acetone and DMSO.[1] Prepare solutions on the day of use if possible. If storage of solutions is necessary, they can be stored at -20°C for up to one month. Before use, it is crucial to equilibrate the solution to room temperature and ensure no precipitation is visible.[3]
Q3: What are the typical starting concentrations for in vitro experiments with this compound?
Without specific IC50 values for this compound against particular cell lines or enzymes, a good starting point is to perform a dose-response experiment. Based on typical concentrations for other novel fungal metabolites in cell-based assays, a starting range of 1 µM to 50 µM is recommended. A serial dilution should be performed to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO or acetone. Avoid repeated freeze-thaw cycles. |
| Low Cell Permeability | Increase incubation time to allow for sufficient compound uptake. Consider using a cell line with higher known permeability to similar compounds. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and substrate concentration (for biochemical assays). |
| Cell Line Resistance | Certain cell lines may have intrinsic resistance mechanisms. Test this compound on a panel of different cell lines to identify a sensitive model. |
Issue 2: High Background Signal or Assay Interference
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Autofluorescence | Run a control plate with this compound in media without cells to measure any intrinsic fluorescence at the assay wavelength. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a level that affects cell viability or enzyme activity (typically <0.5%). |
| Non-specific Binding | In biochemical assays, consider adding a non-ionic detergent (e.g., Triton X-100) to the buffer to reduce non-specific interactions. |
Issue 3: Observed Cell Toxicity Unrelated to Cholesterol Biosynthesis Inhibition
Possible Causes & Solutions
| Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, compounds can have off-target effects. Lower the concentration of this compound and shorten the incubation time. |
| Apoptosis Induction | Perform a secondary assay to measure markers of apoptosis (e.g., caspase activity) to confirm if the observed toxicity is due to programmed cell death. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent used for this compound to rule out solvent-induced toxicity. |
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound in a Cell-Based Proliferation Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a standard MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium by serial dilution from a concentrated stock in DMSO. Ensure the final DMSO concentration in the well will be less than 0.5%.
-
Treatment: Add 100 µL of the 2X this compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: HMG-CoA Reductase Activity Assay (Biochemical)
This protocol describes a generic method to assess whether this compound directly inhibits the HMG-CoA reductase enzyme.
Materials:
-
Recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer
-
This compound
-
Pravastatin (positive control)
-
96-well UV-transparent plate
-
Spectrophotometer
Methodology:
-
Assay Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (and pravastatin for the positive control) to the wells of the 96-well plate. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding HMG-CoA reductase to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50.
Signaling Pathways and Workflows
The inhibition of cholesterol biosynthesis by compounds like statins is known to have pleiotropic effects, impacting various signaling pathways. While the specific effects of this compound are yet to be fully elucidated, the following diagrams illustrate potential pathways that could be affected, based on the known actions of other cholesterol biosynthesis inhibitors.
Caption: Potential mechanism of this compound in the cholesterol biosynthesis pathway.
Caption: A logical workflow for the experimental characterization of this compound.
Caption: Potential downstream signaling consequences of inhibiting cholesterol biosynthesis.
References
Technical Support Center: Refining Agistatin D Delivery for In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Agistatin D. The content is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a pyranacetal fungal metabolite known to inhibit cholesterol biosynthesis.[1] Its hydrophobic nature leads to poor aqueous solubility, which presents a significant hurdle for in vivo delivery, often resulting in low bioavailability and rapid clearance from circulation.[2][3] Effective delivery strategies are therefore crucial to enhance its therapeutic potential.
Q2: What are the most promising delivery systems for this compound?
A2: For hydrophobic drugs like this compound, nanoparticle- and liposome-based delivery systems are highly promising. These carriers can encapsulate the drug, improving its solubility, stability, and pharmacokinetic profile.[3][4][5] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and phospholipid-based liposomes are well-established and biocompatible options.
Q3: How does this compound exert its biological effect?
A3: this compound inhibits the cholesterol biosynthesis pathway. This pathway is critical for producing cholesterol and other essential isoprenoids required for cell growth and signaling. By blocking this pathway, this compound can induce cell cycle arrest and endoplasmic reticulum (ER) stress-mediated apoptosis, making it a compound of interest in cancer research.[6][7]
Q4: What are the key parameters to consider when developing a nanoparticle or liposomal formulation for this compound?
A4: Key parameters include particle size, polydispersity index (PDI), drug loading content (DLC), and encapsulation efficiency (EE). For in vivo applications, a particle size between 50-200 nm is often desirable to promote circulation time and accumulation in target tissues. A low PDI indicates a uniform particle size distribution. High DLC and EE are important for delivering a therapeutically relevant dose.
Troubleshooting Guides
Nanoparticle Formulation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading Content (DLC) / Encapsulation Efficiency (EE) | Poor affinity between this compound and the polymer core. | - Optimize the drug-to-polymer ratio. An excessively high drug concentration can lead to precipitation rather than encapsulation.[8] - Ensure the organic solvent fully solubilizes both the PLGA and this compound before emulsification. - The choice of organic solvent can influence encapsulation; consider alternatives if issues persist. |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient energy input during emulsification. | - Increase sonication power or homogenization speed to create smaller, more uniform emulsion droplets.[9] - Optimize the concentration of the surfactant (e.g., PVA); too little may not sufficiently stabilize the emulsion. |
| Nanoparticle Aggregation | Insufficient surfactant coverage or changes in pH/ionic strength. | - Ensure adequate surfactant concentration in the aqueous phase.[10] - After washing, resuspend nanoparticles in a suitable buffer to maintain electrostatic repulsion. - Store nanoparticle suspensions at 4°C to minimize aggregation over time. |
| Rapid In Vivo Clearance | Opsonization and uptake by the mononuclear phagocyte system (MPS). | - Consider surface modification with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade the immune system and prolong circulation. |
Liposome Formulation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (EE) | Inefficient hydration of the lipid film. | - Ensure the hydration buffer is heated to a temperature above the phase transition temperature (Tc) of the lipids.[1][11] - Increase the hydration time and ensure vigorous agitation to facilitate the formation of vesicles. |
| Liposome Aggregation | Unfavorable surface charge or storage conditions. | - Incorporate charged lipids (e.g., anionic phospholipids) into the formulation to increase electrostatic repulsion between vesicles.[12] - Avoid storing liposomes near their isoelectric point. - Surface coating with PEG can also prevent aggregation.[13] |
| Premature Drug Leakage | Instability of the lipid bilayer. | - Incorporate cholesterol into the lipid bilayer (typically at a 2:1 to 1:1 molar ratio with the primary phospholipid) to increase membrane rigidity and reduce permeability.[13] - Use phospholipids with a higher phase transition temperature (Tc) to create a less fluid membrane at physiological temperature.[13] |
| Inconsistent In Vivo Results | Batch-to-batch variability in formulation. | - Standardize all preparation parameters, including lipid concentrations, solvent evaporation rate, hydration time and temperature, and extrusion parameters. - Characterize each batch for size, PDI, and drug loading before in vivo administration. |
Data Presentation
The following tables present representative data for hydrophobic drugs formulated in PLGA nanoparticles and liposomes. These values can serve as a benchmark for the development of this compound formulations.
Table 1: Representative Characteristics of Hydrophobic Drug-Loaded PLGA Nanoparticles
| Formulation Parameter | Typical Value | Reference |
| Particle Size (Z-average) | 150 - 250 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Drug Loading Content (DLC) | 1 - 10% (w/w) | [2][14] |
| Encapsulation Efficiency (EE) | 50 - 80% | [3] |
Table 2: Representative Pharmacokinetic Parameters of Hydrophobic Drugs in Different Formulations
| Formulation | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| Free Hydrophobic Drug | 1.5 | 2.0 | 5.0 | [15] |
| Liposomal Formulation | 25.0 | 18.0 | 450.0 | [15] |
| PLGA Nanoparticle Formulation | 8.0 | 12.0 | 150.0 | - |
Note: Values are illustrative and will vary depending on the specific drug, formulation, and animal model.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
(Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator on ice for 2-3 minutes at 50-60% power.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
(Thin-Film Hydration Method)
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound in chloroform.[1][11]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[1][11]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-65°C for DSPC).[17]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm and 100 nm pore sizes).[11] Perform at least 11 passes through the final membrane.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final liposome formulation at 4°C.
-
Protocol 3: In Vivo Administration and Evaluation in a Mouse Model
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the experiment.
-
-
Formulation Preparation:
-
On the day of injection, dilute the this compound nanoparticle or liposome formulation to the desired concentration in sterile PBS.
-
-
Administration:
-
Administer the formulation via intravenous (tail vein) injection.[18] A typical injection volume is 100-200 µL.
-
-
Pharmacokinetic Analysis:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-injection, collect blood samples via retro-orbital or saphenous vein bleeding.
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Toxicity Assessment:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.
-
At the end of the study, collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to assess any tissue damage.[19]
-
Visualizations
Caption: this compound inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Caption: Workflow for PLGA nanoparticle formulation of this compound.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 5. Effects of distal cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00087K [pubs.rsc.org]
- 9. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 18. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Agistatin D Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Agistatin D during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature |
| Powder | -20°C[1][2] |
| In Solvent | -80°C[1] |
It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition[1].
2. What solvents are recommended for dissolving this compound?
This compound is soluble in acetone and DMSO[2]. When preparing solutions for long-term storage, it is advisable to store them at -80°C[1]. For short-term storage of solutions, up to one month, -20°C is acceptable. Always ensure the solution is brought to room temperature and that any precipitate is fully dissolved before use[3].
3. What are the known incompatibilities of this compound?
This compound should not be stored with or exposed to strong acids/alkalis or strong oxidizing/reducing agents, as these can lead to degradation[1].
4. How long can I store this compound?
When stored correctly at -20°C, this compound is stable for at least four years[2]. For solutions stored at -80°C, stability is maintained, though it is recommended to use freshly prepared solutions whenever possible[1][3].
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to this compound degradation in your experiments.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a primary indicator of this compound degradation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that solid this compound is stored at -20°C and solutions at -80°C in tightly sealed containers. - Avoid repeated freeze-thaw cycles. Aliquot solutions upon preparation. |
| Degradation due to pH | - Check the pH of your experimental buffers. This compound, like other statins, can be susceptible to pH-dependent hydrolysis. Acidic conditions, in particular, may catalyze the hydrolysis of its pyranacetal structure. |
| Oxidative Degradation | - Use freshly prepared buffers and consider degassing them before use. - Minimize the exposure of this compound solutions to air. |
| Photodegradation | - Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a mildly acidic range, e.g., pH 4.5, where statins often show better stability) is a common starting point for statin analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for handling and troubleshooting this compound.
References
- 1. Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Stability of Fungal Lipases by Immobilization onto Accurel MP 1000 Support and Additional Glutaraldehyde Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Effects of Cholesterol Biosynthesis Inhibitors: A Comparative Guide Featuring Agistatin D and Statins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-cancer effects of Agistatin D is limited in publicly available research. This guide provides a comparative framework using statins, a well-researched class of cholesterol biosynthesis inhibitors, as a proxy to illustrate the validation process and potential mechanisms of action. The experimental data and pathways described below primarily pertain to various statins and are intended to serve as a reference for validating the anti-cancer effects of compounds with a similar mechanism, such as this compound.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the cholesterol biosynthesis pathway, which provides essential components for cell membrane integrity and signaling molecule synthesis.[1][2] Inhibitors of this pathway, therefore, represent a promising class of anti-cancer agents.
This compound is a pyranacetal, originally isolated from a Fusarium sp., that has been identified as an inhibitor of cholesterol biosynthesis.[3] While its direct anti-cancer properties are not extensively documented, its mechanism of action is shared with statins, a widely studied class of drugs that inhibit HMG-CoA reductase, a key rate-limiting enzyme in the cholesterol synthesis pathway.[4] Statins have demonstrated anti-cancer effects in various preclinical studies by inducing apoptosis, cell cycle arrest, and inhibiting tumor growth and metastasis.[4][5][6][7]
This guide provides a comparative overview of the anti-cancer effects of cholesterol biosynthesis inhibitors, using statins as the primary example. It includes a summary of quantitative data, detailed experimental protocols for validation, and diagrams of key signaling pathways involved.
Comparative Efficacy of Cholesterol Biosynthesis Inhibitors (Statins)
The following tables summarize the anti-proliferative and apoptotic effects of different statins on various cancer cell lines, as reported in preclinical studies. This data serves as a benchmark for evaluating the potential efficacy of novel cholesterol biosynthesis inhibitors like this compound.
Table 1: Anti-Proliferative Activity of Statins on Various Cancer Cell Lines
| Statin | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Simvastatin | Triple-Negative Breast Cancer (SUM159) | MTT Assay | ~10 µM | [6] |
| Atorvastatin | Cervical Carcinoma (DoTc2 4510) | Proliferation Assay | >40% inhibition at 50 µM | [8] |
| Fluvastatin | Pancreatic Cancer (ASPC1) | Cell Viability Assay | Significant inhibition | [9] |
| Lovastatin | Pancreatic Cancer (BxPC-3, MIA PaCa-2, PANC-1) | Colony Formation Assay | Significant reduction | [10] |
| Rosuvastatin | Melanoma (A-375) | Proliferation Assay | ~50% inhibition at 100 µM | [8] |
| Pravastatin | Multiple Myeloma | Proliferation Assay | No significant effect | [5] |
Table 2: Induction of Apoptosis by Statins in Cancer Cell Lines
| Statin | Cancer Cell Line | Method of Apoptosis Detection | Key Findings | Reference |
| Simvastatin | Triple-Negative Breast Cancer (SUM159) | Apoptosis Array, Western Blot | Upregulation of Caspase-3, Caspase-8, and Bid | [6] |
| Cerivastatin | Human T, B, and Myeloma cells | Flow Cytometry, Western Blot | Activation of Caspases 9, 3, and 8; release of Smac/DIABLO | [5] |
| Atorvastatin | Cervical Cancer | Western Blot | Elevation of p53 and BCL-2 proteins | [8] |
| Lovastatin | Cells expressing mutant p53 | Western Blot | Degradation of mutant p53 | [6] |
Key Signaling Pathways
Inhibition of the cholesterol biosynthesis pathway affects multiple signaling cascades crucial for cancer cell survival and proliferation. The primary mechanism involves the depletion of isoprenoid intermediates, which are necessary for the post-translational modification and function of key signaling proteins like Ras and Rho.[5]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Statins can inhibit this pathway by reducing the prenylation of Ras, a key upstream activator of PI3K.[8]
References
- 1. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statins affect cancer cell plasticity with distinct consequences for tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Fungal-Derived Statin Inhibitors: Agistatin D in the Context of Established Statin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fungal-derived compounds that inhibit cholesterol biosynthesis. A special focus is placed on Agistatin D and its relation to well-established statin inhibitors such as Lovastatin, Simvastatin, and Pravastatin. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.
Introduction to Fungal-Derived Cholesterol Biosynthesis Inhibitors
Fungi have proven to be a rich source of secondary metabolites with significant therapeutic applications. Among the most impactful discoveries are the statins, a class of drugs that revolutionized the management of hypercholesterolemia by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting step in cholesterol synthesis.[1] This guide examines this compound, a fungal metabolite also known to inhibit cholesterol biosynthesis, and compares it with the foundational fungal-derived statins that have become mainstays in cardiovascular medicine.
This compound: An Enigmatic Fungal Metabolite
This compound is a pyranacetal compound that was first isolated from a species of the fungus Fusarium.[2] It has been identified as an inhibitor of cholesterol biosynthesis. However, a thorough review of the available scientific literature reveals a significant gap in the understanding of its specific mechanism of action.
Unlike well-characterized statins, there is a lack of published data detailing this compound's direct interaction with HMG-CoA reductase. Consequently, quantitative measures of its inhibitory potency, such as IC50 or K_i_ values against this key enzyme, are not publicly available. This absence of specific mechanistic and quantitative data prevents a direct, evidence-based comparison of this compound with established statin inhibitors. Further research is required to elucidate its molecular target within the cholesterol biosynthesis pathway and to quantify its inhibitory efficacy.
Established Fungal-Derived Statin Inhibitors: A Comparative Analysis
The most well-documented fungal-derived statin inhibitors are Lovastatin, and its semi-synthetic derivative Simvastatin, and Pravastatin, a metabolite of mevastatin (compactin). These compounds have been extensively studied and serve as benchmarks in the field.
Mechanism of Action
Lovastatin, Simvastatin, and Pravastatin are all competitive inhibitors of HMG-CoA reductase.[3] They mimic the structure of the natural substrate, HMG-CoA, and bind to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis cascade.[4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, promoting the clearance of LDL cholesterol from the bloodstream.[5]
dot
Caption: Cholesterol biosynthesis pathway and the site of statin inhibition.
Quantitative Comparison of Efficacy
The efficacy of statins is primarily assessed by their ability to reduce low-density lipoprotein cholesterol (LDL-C) levels. The following table summarizes the general efficacy of the discussed fungal-derived statins. It is important to note that the LDL-C reduction can vary based on the dosage.
| Statin | Fungal Origin/Derivative | Typical LDL-C Reduction (at standard doses) |
| Lovastatin | Aspergillus terreus | 20-40% |
| Simvastatin | Semi-synthetic derivative of Lovastatin | 25-50% |
| Pravastatin | Metabolite of compactin from Penicillium citrinum | 20-40% |
Data compiled from multiple clinical studies and meta-analyses.[6][7][8]
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
To determine the inhibitory potential of a compound like this compound against HMG-CoA reductase, a standard enzymatic assay would be employed. The following is a generalized protocol based on commonly used methods.
Principle
The activity of HMG-CoA reductase is typically measured by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of HMG-CoA to mevalonate. The rate of NADPH oxidation is proportional to the enzyme's activity.
Materials
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (e.g., Pravastatin).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to each well.
-
Substrate Addition: Immediately following the enzyme, add the HMG-CoA substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for HMG-CoA reductase inhibition assay.
Conclusion
While this compound is a recognized inhibitor of cholesterol biosynthesis of fungal origin, the current body of scientific literature does not provide sufficient data to classify it as a direct HMG-CoA reductase inhibitor or to quantitatively compare its efficacy with established fungal-derived statins like Lovastatin, Simvastatin, and Pravastatin. These latter compounds have well-defined mechanisms of action and a wealth of clinical data supporting their efficacy in lowering LDL cholesterol.
The lack of specific mechanistic and quantitative data for this compound highlights a potential area for future research. Employing standard enzymatic assays, such as the HMG-CoA reductase inhibition assay detailed in this guide, would be a critical next step in characterizing this compound's potential as a therapeutic agent and understanding its place among the diverse array of fungal-derived metabolites that impact human health.
References
- 1. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Agistatin D: A Comparative Guide to Cholesterol Biosynthesis Inhibition in Cancer
For the attention of researchers, scientists, and drug development professionals, this guide provides a cross-validation of the presumed mechanism of action of Agistatin D, a novel cholesterol biosynthesis inhibitor. Due to the limited publicly available data on this compound, this document leverages extensive experimental data from well-characterized cholesterol biosynthesis inhibitors, such as statins, to contextualize its potential anti-cancer effects and guide future research.
This compound, a pyranacetal natural product isolated from a Fusarium species, has been identified as an inhibitor of cholesterol biosynthesis. While the precise molecular target and detailed mechanistic studies on this compound are not yet widely published, its classification as a cholesterol biosynthesis inhibitor places it in a class of compounds with increasingly recognized anti-cancer potential. This guide will objectively compare the known anti-cancer activities of established cholesterol biosynthesis inhibitors to provide a framework for the cross-validation of this compound's mechanism of action.
The Mevalonate Pathway: A Nexus of Cell Growth and a Target for Cancer Therapy
The biosynthesis of cholesterol occurs via the mevalonate pathway. This intricate metabolic cascade not only produces cholesterol, an essential component of cell membranes, but also generates non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPases, including Ras and Rho, which are pivotal regulators of cell growth, proliferation, and survival signaling pathways.[1][2][3]
In many cancers, the mevalonate pathway is upregulated to meet the demands of rapid cell division and membrane synthesis.[4] Consequently, inhibiting this pathway has emerged as a promising anti-cancer strategy.
Comparative Efficacy of Cholesterol Biosynthesis Inhibitors in Cancer Cell Lines
Table 1: IC50 Values of HMG-CoA Reductase Inhibitors (Statins) in Human Cancer Cell Lines
| Statin | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Atorvastatin | A549 | Non-small cell lung | 150 | [5][6] |
| HCT116 | Colorectal | 12.0 | [7] | |
| PC-3 | Prostate | Not specified | [8] | |
| MDA-MB-231 | Breast | 1.16 - 4.3 | [9] | |
| Simvastatin | A549 | Non-small cell lung | 50 | [5][6] |
| MCF-7 | Breast | 26.3 (48h) | [10] | |
| MDA-MB-231 | Breast | 4.5 (48h) | ||
| PC-3 | Prostate | 25 - 100 | [11] | |
| Lovastatin | A549 | Non-small cell lung | 200 | [5] |
| HCT116 | Colorectal | 2 - 10 (48-72h) | [12] | |
| PC-3 | Prostate | Not specified | [9] | |
| Fluvastatin | A549 | Non-small cell lung | 170 | [5][6] |
| HCT116 | Colorectal | 1.1 - 16 | [13] | |
| PC-3 | Prostate | Not specified | [8] | |
| Rosuvastatin | A549 | Non-small cell lung | 200 | [5][6] |
| HCT116 | Colorectal | 15 - 23 | [13] | |
| Pitavastatin | A549 | Non-small cell lung | Not specified | [5][6] |
| HCT116 | Colorectal | 0.2 - 36 | [13] | |
| MCF-7 | Breast | 2.23 | [14] | |
| MDA-MB-231 | Breast | 0.24 | [14] |
Table 2: IC50 Values of Other Cholesterol Biosynthesis Inhibitors
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| RO 48-8071 | Oxidosqualene cyclase | OVCAR-3 | Ovarian | 20.5 (24h) | [15][16] |
| SK-OV-3 | Ovarian | 18.3 (24h) | [15][16] | ||
| BT-474, T47-D, MCF-7 | Breast | Potent (nM range) | [4][17] | ||
| YM-53601 | Squalene synthase | H522 | Lung | 4.25 | [18] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To illustrate the molecular consequences of inhibiting cholesterol biosynthesis, the following diagrams, generated using the DOT language, depict the key signaling pathways and a generalized experimental workflow for cross-validation.
Caption: The Mevalonate Pathway and points of inhibition.
The inhibition of HMG-CoA reductase by statins or other enzymes in the pathway by specific inhibitors not only depletes cellular cholesterol but also reduces the pool of FPP and GGPP, which are essential for protein prenylation.
Caption: Downstream effects of inhibiting cholesterol biosynthesis.
The disruption of Ras and Rho GTPase function through reduced prenylation leads to the downregulation of key pro-survival signaling cascades, ultimately resulting in decreased cancer cell proliferation and increased apoptosis.
Caption: Experimental workflow for mechanism cross-validation.
Detailed Experimental Protocols
To facilitate further research into this compound and other cholesterol biosynthesis inhibitors, the following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, statin (positive control), and vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the positive control, and the vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound, statin, and vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound, statin, and vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
-
Conclusion and Future Directions
The established anti-cancer effects of cholesterol biosynthesis inhibitors provide a strong rationale for investigating this compound as a potential therapeutic agent. The cross-validation framework presented in this guide, utilizing well-characterized compounds like statins, offers a clear path forward for elucidating the precise mechanism of action of this compound. Future studies should focus on identifying its specific molecular target within the mevalonate pathway and conducting comprehensive in vitro and in vivo studies to determine its efficacy and safety profile. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers embarking on this important endeavor.
References
- 1. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanisms of action of statins and their pleiotropic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GCRIS [gcris.iyte.edu.tr]
- 7. LC-MS/MS-based proteomics and metabolomics of HCT-116 colorectal cancer cells: A potential anticancer activity of atorvastatin [pharmacia.pensoft.net]
- 8. An actionable sterol-regulated feedback loop modulates statin sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinome-wide analysis of the effect of statins in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Agistatin D vs. Pravastatin in the Inhibition of Cholesterol Biosynthesis
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel cholesterol-lowering agents is paramount. This guide provides a detailed head-to-head comparison of Agistatin D, a fungal metabolite, and Pravastatin, a widely prescribed statin drug, in the context of cholesterol biosynthesis inhibition.
This comparison synthesizes available experimental data to objectively evaluate their performance, physicochemical properties, and mechanisms of action.
At a Glance: Key Performance Indicators
A direct comparison of the inhibitory potency of this compound and Pravastatin is challenged by the limited publicly available quantitative data for this compound. While Pravastatin's inhibitory concentration (IC50) against HMG-CoA reductase is well-documented across various experimental conditions, specific IC50 values for this compound's impact on cholesterol synthesis remain to be robustly established in the scientific literature.
However, based on existing information, a qualitative and physicochemical comparison can be made:
| Feature | This compound | Pravastatin |
| Primary Target | Cholesterol Biosynthesis Pathway | HMG-CoA Reductase[1] |
| IC50 (HMG-CoA Reductase) | Data not available | 0.02 µM to 1.9 µM (Varies by assay conditions)[1][2] |
| Mechanism of Action | Inhibition of cholesterol biosynthesis (specific enzyme target not fully elucidated) | Competitive inhibitor of HMG-CoA reductase[1] |
| Source | Fungal metabolite (from Fusarium sp.)[3] | Semi-synthetic derivative of a fungal metabolite |
| Molecular Formula | C₁₁H₁₄O₄ | C₂₃H₃₆O₇ |
| Molecular Weight | 210.23 g/mol | 424.53 g/mol |
| Solubility | Soluble in acetone and DMSO | Soluble in water, methanol, and ethanol |
Delving into the Mechanism of Action
Pravastatin , a member of the statin class of drugs, functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By blocking this enzyme, Pravastatin effectively reduces the endogenous production of cholesterol in the liver.
This compound is also known to inhibit cholesterol biosynthesis.[3] However, the precise molecular target within the intricate cholesterol synthesis cascade has not been as extensively characterized as that of Pravastatin. Further research is required to elucidate whether this compound acts on HMG-CoA reductase or other enzymes downstream in the pathway.
Visualizing the Cholesterol Biosynthesis Pathway and Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and highlights the established point of intervention for Pravastatin.
Figure 1. The cholesterol biosynthesis pathway, indicating the inhibitory action of Pravastatin on HMG-CoA reductase and the general inhibitory effect of this compound on the overall pathway.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug molecule significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Pravastatin |
| Molecular Formula | C₁₁H₁₄O₄ | C₂₃H₃₆O₇ |
| Molecular Weight | 210.23 g/mol | 424.53 g/mol |
| Appearance | White to off-white solid | White to off-white, fine or crystalline powder |
| Solubility | Soluble in Acetone and DMSO | Soluble in water, methanol, and ethanol |
| LogP (predicted) | Data not available | -0.23 (hydrophilic) |
The notable difference in solubility suggests potential variations in their pharmacokinetic behavior. Pravastatin's hydrophilicity contributes to its relatively low plasma protein binding and limited penetration into extrahepatic tissues. The solubility profile of this compound in organic solvents suggests it is a more lipophilic compound, which could lead to different tissue distribution and metabolic pathways.
Experimental Protocols: A Foundation for Comparative Studies
To facilitate further comparative research, standardized experimental protocols are essential.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay is fundamental for determining the inhibitory potential of compounds against the primary target of statins.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, Pravastatin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding HMG-CoA reductase.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes).
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cholesterol Synthesis Assay
This assay provides a more physiologically relevant measure of a compound's ability to inhibit cholesterol production within a cellular context.
Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized cholesterol is measured in cultured cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate
-
Test compounds (this compound, Pravastatin)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Plate cells and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into cholesterol.
-
Wash the cells to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the lipids.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the amount of radiolabeled cholesterol in treated cells to that in untreated control cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of cholesterol synthesis inhibitors.
Figure 2. A generalized workflow for the in vitro screening and comparison of cholesterol biosynthesis inhibitors using both enzymatic and cell-based assays.
Conclusion
Pravastatin is a well-established HMG-CoA reductase inhibitor with a clear mechanism of action and extensive clinical data. This compound presents as a promising natural product with demonstrated inhibitory effects on cholesterol biosynthesis. However, to enable a comprehensive and quantitative head-to-head comparison, further research is critically needed to determine the specific molecular target and the inhibitory potency (IC50) of this compound. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for the development of novel and effective therapies for hypercholesterolemia.
References
- 1. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Benchmarking Agistatin D's Anti-inflammatory Properties: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the anti-inflammatory properties of Agistatin D, preventing a direct comparative analysis with established anti-inflammatory agents such as Dexamethasone and Ibuprofen. Despite extensive searches for quantitative experimental data, including IC50 values and mechanistic studies related to key inflammatory pathways, no peer-reviewed research detailing the anti-inflammatory effects of this compound could be identified.
This compound is cataloged as a cholesterol biosynthesis inhibitor and an analog of Agistatin A, a secondary metabolite from Penicillium nordicum. However, its biological activities beyond this classification, particularly in the context of inflammation, remain undocumented in the public domain. This absence of data makes it impossible to fulfill the core requirements of a comparative guide, which necessitates objective performance metrics and supporting experimental evidence.
It is conceivable that "this compound" may be a very recent discovery, a compound with limited distribution and study, or potentially a name with alternative spellings that are not readily accessible. Further research and publication in peer-reviewed journals are required to elucidate any potential anti-inflammatory activity and enable a meaningful comparison with existing therapies.
While a direct comparison with this compound is not feasible, this guide will proceed by providing a detailed overview of the established anti-inflammatory properties of Dexamethasone and Ibuprofen, including their mechanisms of action, relevant experimental data from published studies, and standardized protocols for assessing anti-inflammatory activity. This information will serve as a valuable resource for researchers and drug development professionals, establishing a benchmark against which novel compounds like this compound, once characterized, can be evaluated.
Established Benchmarks: Dexamethasone and Ibuprofen
Dexamethasone, a potent synthetic glucocorticoid, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), represent two distinct classes of anti-inflammatory agents with well-defined mechanisms of action.
Data Presentation: Comparative Efficacy
The following table summarizes the inhibitory concentrations (IC50) of Dexamethasone and Ibuprofen against key inflammatory mediators, as reported in various in vitro studies. These values provide a quantitative measure of their potency.
| Compound | Target | Assay System | IC50 Value |
| Dexamethasone | Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | ~1-100 nM |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | ~10-500 nM | |
| Ibuprofen | COX-1 Enzyme Activity | Purified enzyme assay | ~5-15 µM |
| COX-2 Enzyme Activity | Purified enzyme assay | ~10-50 µM | |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | ~1-10 µM |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay methodologies.
Experimental Protocols
To facilitate the future evaluation of novel compounds like this compound, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a standard in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound) or reference drugs (Dexamethasone, Ibuprofen) for 1-2 hours. Inflammation is then induced by adding Lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium.
-
Measurement of Inflammatory Markers: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO). Cell lysates can be prepared to determine the expression levels of inflammatory enzymes like COX-2 and iNOS via Western blotting or qPCR.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in culture supernatants.
-
Procedure: Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal. The absorbance is measured at the appropriate wavelength, and the concentration is determined from a standard curve.
Measurement of COX-2 and iNOS Expression
-
Method: Western Blotting is used to detect the protein expression levels of COX-2 and iNOS.
-
Procedure:
-
Cell lysates are prepared from LPS-stimulated RAW 264.7 cells.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Inhibition Assay
-
Method: The inhibition of the NF-κB signaling pathway is a key indicator of anti-inflammatory activity. This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.
-
Procedure:
-
RAW 264.7 cells are cultured on coverslips and treated as described in the LPS-induction protocol.
-
After a shorter incubation period (e.g., 30-60 minutes), the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody against the NF-κB p65 subunit.
-
Following washing, a fluorescently labeled secondary antibody is added.
-
The nuclei are counterstained with DAPI.
-
The subcellular localization of p65 is visualized using fluorescence microscopy. A reduction in nuclear fluorescence of p65 in treated cells compared to LPS-only stimulated cells indicates inhibition of NF-κB activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for screening anti-inflammatory compounds and the canonical NF-κB signaling pathway, a primary target for many anti-inflammatory drugs.
Comparative Analysis of Agistatin D and Rosuvastatin on LDL Levels: A Review of Current Evidence
A comprehensive comparison between Agistatin D and rosuvastatin regarding their effects on Low-Density Lipoprotein (LDL) cholesterol levels is currently not feasible due to a significant lack of publicly available scientific data on this compound. While rosuvastatin is a well-established and extensively studied medication for managing hypercholesterolemia, this compound remains a compound with limited characterization in scientific literature. This guide will present the available information on both compounds, highlighting the extensive data for rosuvastatin and the current knowledge gaps for this compound.
This compound: An Enigmatic Cholesterol Biosynthesis Inhibitor
This compound is a pyranacetal compound that has been isolated from Fusarium sp., a genus of filamentous fungi.[1][2][3][4][5][6] Existing information identifies it as an inhibitor of cholesterol biosynthesis.[1] However, crucial data for a comparative analysis are absent from the available literature. Specifically, there is a lack of:
-
Quantitative Data: No published studies provide data on the percentage reduction of LDL cholesterol levels following treatment with this compound in preclinical or clinical models.
-
Detailed Mechanism of Action: The precise enzyme or step in the cholesterol biosynthesis pathway that this compound inhibits is not described.
-
Signaling Pathway Information: There is no information regarding the specific signaling pathways modulated by this compound to exert its effects.
Without this fundamental information, a direct comparison with the well-documented effects of rosuvastatin is impossible.
Rosuvastatin: A Potent HMG-CoA Reductase Inhibitor
Rosuvastatin is a synthetic, potent, and selective competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8][9][10][11] By inhibiting this enzyme, rosuvastatin primarily acts in the liver to reduce intracellular cholesterol concentrations. This reduction leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the uptake and catabolism of LDL from the circulation, thereby lowering plasma LDL levels.[7][8][10]
Data on LDL Reduction
Rosuvastatin has been the subject of numerous clinical trials demonstrating its efficacy in reducing LDL cholesterol. The dose-dependent effect of rosuvastatin on LDL-C levels is well-documented.
| Dosage | Mean LDL-C Reduction (%) | Clinical Trial/Study |
| 5 mg/day | 38% | PLUTO Study[12] |
| 10 mg/day | 44.9% - 50% | NewStaR4G, PLUTO Study[12][13] |
| 20 mg/day | 50% | PLUTO Study[12] |
| 10-40 mg/day | 46% - 55% | STELLAR Study[14] |
Table 1: Summary of Rosuvastatin's Efficacy in Reducing LDL-C Levels from Various Clinical Studies.
Signaling Pathway and Experimental Workflows
Rosuvastatin Signaling Pathway
The primary mechanism of action of rosuvastatin involves the inhibition of the mevalonate pathway by blocking HMG-CoA reductase. This leads to a cascade of events culminating in reduced circulating LDL cholesterol.
Caption: Mechanism of action of Rosuvastatin.
General Experimental Workflow for Evaluating LDL-Lowering Compounds
The following diagram illustrates a typical workflow for the initial evaluation of a compound's potential to lower LDL cholesterol.
Caption: Experimental workflow for LDL-lowering drug discovery.
Experimental Protocols
Measurement of LDL Cholesterol
Several methods are available for the measurement of LDL cholesterol in a clinical or research setting.
1. Beta-Quantification (Reference Method): This is the gold standard method for LDL-C measurement.[15]
-
Principle: Ultracentrifugation is used to separate VLDL and chylomicrons from the plasma. The remaining infranatant contains LDL, IDL, and HDL. The cholesterol content of this fraction is measured, and then HDL-C is measured after precipitation of the apoB-containing lipoproteins (LDL and IDL). LDL-C is then calculated.[15]
-
Procedure:
-
An aliquot of plasma is subjected to ultracentrifugation at a density of 1.006 g/mL.[15]
-
The top layer containing VLDL and chylomicrons is removed.
-
The cholesterol concentration in the bottom fraction (containing LDL, IDL, and HDL) is determined.
-
A precipitating reagent (e.g., heparin-manganese chloride) is added to a separate aliquot of the bottom fraction to precipitate LDL and IDL.
-
The sample is centrifuged, and the cholesterol content of the supernatant (HDL-C) is measured.
-
LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the bottom fraction.[15]
-
2. Direct Homogeneous Assays: These are automated methods used in most clinical laboratories.[16]
-
Principle: These assays use a two-step process. In the first step, a detergent selectively solubilizes non-LDL lipoproteins (HDL, VLDL, chylomicrons), and the cholesterol released is consumed in a non-color-forming enzymatic reaction. In the second step, a different detergent solubilizes the LDL particles, and the released cholesterol is measured in a colorimetric enzymatic reaction.[17]
-
Procedure (General):
-
The plasma or serum sample is mixed with the first reagent containing the selective detergent and enzymes.
-
After an incubation period, the second reagent containing the LDL-solubilizing detergent and chromogenic substances is added.
-
The absorbance is measured at a specific wavelength, which is proportional to the LDL-C concentration.[18]
-
3. Friedewald Calculation: This is an estimation of LDL-C and is widely used when direct measurement is not available.[15]
-
Formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)
-
Limitations: This calculation is inaccurate when triglyceride levels are very high (>400 mg/dL) or very low, and it requires a fasting sample.[19]
In Vitro LDL Uptake Assay
This assay is used to assess the ability of a compound to promote the uptake of LDL by cells, typically liver cells.[20][21][22]
-
Principle: Cultured cells (e.g., HepG2 human liver cells) are treated with the test compound. Fluorescently labeled LDL is then added to the cells. The amount of LDL taken up by the cells is quantified by measuring the fluorescence intensity.[20]
-
Procedure:
-
Cell Culture: Plate HepG2 cells in a multi-well plate and allow them to adhere and grow.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or rosuvastatin) for a specified period (e.g., 24 hours).
-
LDL Incubation: Remove the treatment medium and add a medium containing fluorescently labeled LDL (e.g., LDL-DyLight™ 550). Incubate for a few hours to allow for LDL uptake.
-
Washing: Wash the cells to remove any unbound fluorescent LDL.
-
Quantification: Measure the fluorescence intensity of the cells using a fluorescence microscope or plate reader. An increase in fluorescence compared to untreated control cells indicates enhanced LDL uptake.
-
Conclusion
Rosuvastatin is a well-characterized drug with a clear mechanism of action and extensive clinical data supporting its efficacy in lowering LDL cholesterol. In stark contrast, this compound is a compound with very limited public data, preventing any meaningful comparative analysis. While it is identified as a cholesterol biosynthesis inhibitor, further research is required to elucidate its specific mechanism, efficacy, and safety profile before it can be considered as a viable alternative to established therapies like rosuvastatin. Researchers and drug development professionals should be aware of this significant data gap when considering novel compounds for lipid-lowering therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Activity of a Synthetic Cationic Peptide against the Plant Pathogens Colletotrichum graminicola and Three Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusarium Species and Their Associated Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of novel antifungals, natamycin, and terbinafine against Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. High Diversity of Fusarium Species in Onychomycosis: Clinical Presentations, Molecular Identification, and Antifungal Susceptibility [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 9. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. fda.gov [fda.gov]
- 13. Assessment of the Efficacy of Lowering LDL Cholesterol with Rosuvastatin 10 mg in Four Korean Statin Benefit Groups as per ACC/AHA Guidelines (NewStaR4G) | MDPI [mdpi.com]
- 14. Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aefa.es [aefa.es]
- 17. linear.es [linear.es]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 21. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Validating Squalene Synthase as the Enzymatic Target of Agistatin D in Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the enzyme target of Agistatin D, a potential inhibitor of cholesterol synthesis. Due to the limited publicly available data on this compound's specific inhibitory values, this document uses Zaragozic Acid A (Squalestatin S1), a well-characterized and potent squalene synthase inhibitor, as a proxy to demonstrate the target validation process. The experimental data and protocols presented herein are established methods for characterizing inhibitors of the cholesterol biosynthesis pathway.
Introduction to Cholesterol Synthesis and Enzyme Inhibition
The synthesis of cholesterol is a vital metabolic process, with key enzymes serving as targets for therapeutic intervention to manage hypercholesterolemia. One such critical enzyme is squalene synthase (SQS), which catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene.[1][2] Inhibition of SQS presents an attractive alternative to statins, which target the upstream enzyme HMG-CoA reductase, as it avoids the disruption of non-sterol isoprenoid synthesis.[3][4]
This compound, a pyranacetal isolated from a Fusarium species, has been identified as an inhibitor of cholesterol biosynthesis.[5] This guide outlines the experimental framework to validate its specific enzymatic target, comparing its hypothetical performance against known inhibitors of key enzymes in the pathway.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of Zaragozic Acid A (proxy for this compound) and other known inhibitors of the cholesterol synthesis pathway.
| Compound | Enzyme Target | Inhibitory Activity (IC₅₀/Kᵢ) | Organism/Cell Line | Reference |
| This compound (hypothetical) | Squalene Synthase | - | - | - |
| Zaragozic Acid A | Squalene Synthase | Kᵢ: 78 pM, 29 pM, 45 pM | Rat Liver | [6] |
| Zaragozic Acid A | Cholesterol Synthesis | IC₅₀: 6 µM | HepG2 cells | [1] |
| T-91485 | Squalene Synthase | IC₅₀: 36 nM | Differentiated RD cells | [1] |
| RPR 107393 | Squalene Synthase | IC₅₀: 0.6-0.9 nM | Rat Liver Microsomal | [7] |
| RO-48-8071 | Lanosterol Synthase | IC₅₀: 11.2 nM | Mut6 cells | [8] |
| MI-2 | Lanosterol Synthase | IC₅₀: 110 nM | in vitro biochemical assay | [2] |
Experimental Protocols
Squalene Synthase (SQS) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against squalene synthase.
Principle: This assay measures the enzymatic conversion of radiolabeled farnesyl pyrophosphate ([³H]-FPP) to squalene by liver microsomes. The amount of radiolabeled squalene produced is quantified by liquid scintillation counting.
Materials:
-
Human liver microsomes
-
[³H]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl₂)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
15% KOH in ethanol
-
Petroleum ether
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures in glass screw-cap tubes containing 1 ml of assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.
-
Add the test compound at various concentrations or vehicle control.
-
Equilibrate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 nM [³H]-FPP.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 1 ml of 15% KOH in ethanol.
-
Incubate the tubes at 65°C for 30 minutes to saponify the lipids.
-
Extract the non-saponifiable lipids (including squalene) by adding 5 ml of petroleum ether and shaking for 10 minutes.
-
Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.
-
Take 1.5 ml of the upper organic phase and add it to 3 ml of scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation analyzer.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Cellular Cholesterol Synthesis Assay
Objective: To assess the ability of a test compound to inhibit de novo cholesterol synthesis in a cellular context.
Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized cholesterol in cultured cells.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-Acetate
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Lysis buffer
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 18-24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates using a chloroform/methanol mixture.
-
Separate the lipid extract using TLC to resolve cholesterol from other lipids.
-
Visualize and quantify the radiolabeled cholesterol band using a phosphorimager or by scraping the band and performing scintillation counting.
-
Calculate the percent inhibition of cholesterol synthesis at each compound concentration and determine the IC₅₀ value.
Visualizing the Pathway and Experimental Logic
To better understand the context of this compound's target validation, the following diagrams illustrate the cholesterol biosynthesis pathway and the logical workflow for target identification.
Caption: Cholesterol biosynthesis pathway highlighting key enzymes and inhibitor targets.
Caption: Logical workflow for validating the enzyme target of a novel inhibitor.
References
- 1. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Agistatin D: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Agistatin D must adhere to strict disposal procedures due to its potential environmental and health risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound, a potent inhibitor of cholesterol biosynthesis, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. Therefore, it is imperative that all waste containing this compound, including pure compound, solutions, and contaminated labware, is managed as hazardous waste.
Summary of Hazards
For quick reference, the key hazards associated with this compound are summarized in the table below. This information is derived from the Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental release.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, glassware), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[2][3]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[2][4] The container must have a secure, screw-on cap.[2]
-
Clearly label the waste container with the words "Hazardous Waste" and "this compound".[3][4] The label must also include the full chemical name, concentration, and the date of waste generation.[3]
-
-
Waste Accumulation and Storage:
-
Disposal Arrangement:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5] This is to prevent the release of this aquatically toxic substance into the environment.
-
The primary disposal method for this compound is through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[3] Follow all institutional and local regulations for hazardous waste pickup.
-
Experimental Context: Cholesterol Biosynthesis Pathway
To understand the significance of this compound in research, it is helpful to visualize its target pathway. This compound is an inhibitor of cholesterol biosynthesis. The diagram below illustrates a simplified overview of this critical metabolic pathway.
Caption: Simplified Cholesterol Biosynthesis Pathway showing key intermediates and the inhibitory action of this compound.
By adhering to these disposal procedures, laboratories can ensure the safe management of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Agistatin D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Agistatin D, a bioactive fungal metabolite. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained in handling cytotoxic compounds before working with this compound. Operations should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves | Prevents skin contact and absorption. The outer pair should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher respirator | Required when handling the solid (powder) form of this compound to prevent inhalation of aerosolized particles. |
Operational Plan: Preparation of this compound Stock Solution
This protocol details the step-by-step procedure for preparing a stock solution of this compound. All steps must be performed within a certified biological safety cabinet (BSC) or fume hood.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-operation Setup:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within the BSC by covering it with an absorbent, plastic-backed pad.
-
Assemble all necessary materials.
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on the precision balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. Handle the powder gently to avoid generating dust.
-
-
Solubilization:
-
This compound is soluble in DMSO[2].
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube.
-
-
Dissolution and Storage:
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C[3]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Operational Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for the safe preparation of an this compound stock solution.
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Required Materials for Spill Kit:
-
Personal protective equipment (as listed above)
-
Absorbent pads or pillows
-
Chemotherapy-rated sharps container for broken glass
-
Two pairs of chemotherapy-grade gloves
-
Disposable scoop and scraper
-
Designated cytotoxic waste bags (purple)
-
Detergent solution and disposable wipes
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on a full set of PPE, including double gloves and a respirator.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Solids: Cover the spill with a damp absorbent pad to avoid generating dust.
-
-
Cleanup:
-
Use the scoop and scraper to collect any solid materials and broken glass, placing them in the sharps container.
-
Carefully place all absorbent materials into a designated cytotoxic waste bag.
-
-
Decontamination:
-
Clean the spill area three times with a detergent solution, followed by a clean water rinse.
-
Dispose of all cleaning materials in the cytotoxic waste bag.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first. All used PPE is considered contaminated and must be disposed of as cytotoxic waste.
Logical Relationship for Spill Response
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
